Carbaryl-d7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)/i2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXBEEMKQHEXEN-CFWCETGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(=O)NC)[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661853 | |
| Record name | (~2~H_7_)Naphthalen-1-yl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362049-56-7 | |
| Record name | 1-Naphthalenyl-2,3,4,5,6,7,8-d7N-methylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362049-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_7_)Naphthalen-1-yl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Carbaryl-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Carbaryl-d7, a deuterated analog of the carbamate insecticide Carbaryl. This document summarizes its core physicochemical properties, details its application in analytical methodologies, and explores the immunotoxicological effects of its non-deuterated counterpart, Carbaryl, providing insights into potential research applications.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 362049-56-7 | N/A |
| Molecular Formula | C₁₂H₄D₇NO₂ | N/A |
| Molecular Weight | 208.26 g/mol | N/A |
Immunomodulatory Effects of Carbaryl: A Signaling Pathway
Carbaryl has been shown to exert significant immunotoxic effects by disrupting the balance of T-helper (Th) cell differentiation and cytokine production. The primary mechanism involves a shift from a Th1-mediated cellular immune response to a Th2-mediated humoral immune response. This imbalance can have profound implications for the organism's ability to effectively combat intracellular pathogens and its susceptibility to allergic and autoimmune conditions.
Exposure to Carbaryl leads to a significant decrease in the production of Th1-associated cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2] Concurrently, there is an observed increase in the secretion of Th2-associated cytokines, namely Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[1][2] This cytokine shift suppresses the functions of lymphocytes and macrophages.[1][2] The reduction in pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) further contributes to the compromised immune response.[1]
References
In-Depth Technical Guide: Purity and Isotopic Enrichment of Carbaryl-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and isotopic enrichment of Carbaryl-d7, a deuterated internal standard crucial for the accurate quantification of the insecticide Carbaryl in various matrices. Understanding the quality of this reference material is paramount for ensuring the reliability and reproducibility of analytical data in research, drug development, and environmental monitoring.
This compound is synthesized to have deuterium atoms incorporated into its structure, typically on the naphthalene ring. This isotopic labeling allows for its differentiation from the non-labeled Carbaryl analyte when using mass spectrometry-based methods, without significantly altering its chemical and physical properties. The precise determination of its chemical purity and the distribution of its deuterated forms are critical aspects of its quality control.
Data Presentation
The chemical purity and isotopic enrichment of a typical batch of this compound are summarized in the following tables. These values are representative and may vary slightly between different lots and suppliers.
Table 1: Chemical Purity of this compound
| Parameter | Specification |
| Chemical Purity (by HPLC) | ≥ 98% |
| Main Impurity | 1-Naphthol-d7 |
| Other Impurities | Unspecified |
Table 2: Isotopic Enrichment of this compound
| Isotopic Species | Abundance (%) |
| d7 | > 99 |
| d6 | < 1 |
| d5 | < 0.1 |
| d4 | < 0.1 |
| d3 | < 0.1 |
| d2 | < 0.1 |
| d1 | < 0.1 |
| d0 (Unlabeled) | < 0.1 |
| Total Deuterated Forms (d1-d7) | ≥ 99% |
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the chemical purity and isotopic enrichment of this compound.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of this compound and to identify and quantify any non-deuterated or other chemical impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in acetonitrile or methanol at a concentration of approximately 1 mg/mL. This is further diluted with the mobile phase to a working concentration of about 10 µg/mL.
-
Quantification: The chemical purity is calculated by the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.
Isotopic Enrichment Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is employed to determine the distribution of deuterated species (d0 to d7) in the this compound material.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection: Splitless injection of 1 µL at an injector temperature of 250 °C.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of the molecular ions corresponding to each deuterated species (d0 to d7).
-
Mass-to-charge ratios (m/z) to monitor for the molecular ion [M]+:
-
d0 (C12H11NO2): m/z 201
-
d1 (C12H10DNO2): m/z 202
-
d2 (C12H9D2NO2): m/z 203
-
d3 (C12H8D3NO2): m/z 204
-
d4 (C12H7D4NO2): m/z 205
-
d5 (C12H6D5NO2): m/z 206
-
d6 (C12H5D6NO2): m/z 207
-
d7 (C12H4D7NO2): m/z 208
-
-
-
Data Analysis: The relative abundance of each deuterated species is determined by integrating the peak area for each monitored ion and expressing it as a percentage of the total integrated area of all monitored ions.
Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound, including the positions of deuterium labeling, and to assess its purity by identifying any proton-containing impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
¹H NMR:
-
Purpose: To confirm the absence of protons on the naphthalene ring and to detect any residual protonated impurities. The spectrum should show a singlet for the N-methyl protons and the absence of signals in the aromatic region corresponding to the naphthalene ring.
-
Acquisition: Standard proton NMR experiment with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity detection.
-
-
¹³C NMR:
-
Purpose: To confirm the carbon skeleton of the molecule. The signals corresponding to the deuterated carbon atoms on the naphthalene ring will be observed as multiplets due to carbon-deuterium coupling.
-
Acquisition: Standard carbon-13 NMR experiment, potentially with proton decoupling.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for determining the purity and isotopic enrichment of this compound.
A Technical Guide to Carbaryl-d7: Certificate of Analysis and Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specifications and the typical data presented in a Certificate of Analysis (CoA) for Carbaryl-d7. This compound is the deuterated form of Carbaryl, a broad-spectrum carbamate insecticide. Due to its isotopic labeling, this compound is an ideal internal standard for the quantitative analysis of Carbaryl in various matrices by mass spectrometry-based methods.
This compound Specifications
The following table summarizes the key specifications for this compound, compiled from various suppliers. These values are typical and may vary slightly between different lots and manufacturers.
| Parameter | Specification | Source(s) |
| Chemical Name | 1-Naphthalen-2,3,4,5,6,7,8-d7-ol, 1-(N-methylcarbamate) | [1] |
| Synonyms | 1-Naphthyl-d7 N-Methylcarbamate, Arylam-d7, Dyna-carbyl-d7, ENT 23969-d7 | [1][2] |
| CAS Number | 362049-56-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₂H₄D₇NO₂ | [1][2][5][7] |
| Molecular Weight | 208.26 g/mol | [2][3][5][6][7] |
| Purity | ≥95% (HPLC), ≥99% deuterated forms (d₁-d₇) | [1][2][6] |
| Appearance | White to off-white solid | [1][2] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [1] |
| Storage Temperature | -20°C or 2-8°C | [1][2][4][6] |
| Stability | ≥ 4 years (when stored properly) | [1] |
Certificate of Analysis (CoA) Workflow
A Certificate of Analysis for a certified reference material like this compound is a critical document that ensures its quality and suitability for its intended use. The following diagram illustrates the logical workflow involved in generating a CoA.
Caption: Logical workflow for generating a Certificate of Analysis for this compound.
Experimental Protocols: Analytical Methodologies
While specific, detailed experimental protocols for the analysis of this compound are proprietary to the manufacturers, the general methodologies employed are well-established in the field of analytical chemistry. This compound, being an internal standard, is typically used in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of Carbaryl.
General Workflow for Pesticide Analysis using LC-MS/MS with this compound as an Internal Standard:
The following diagram outlines a typical workflow for the analysis of pesticides in a complex matrix, such as a food or environmental sample, using this compound as an internal standard.
Caption: General workflow for pesticide analysis using LC-MS/MS with an internal standard.
Key Steps in the Analytical Protocol:
-
Sample Preparation: The sample (e.g., fruit, vegetable, water) is first homogenized. A known amount of the homogenized sample is then subjected to an extraction procedure, such as the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[8] A precise amount of the this compound internal standard is added (spiked) into the sample extract at the beginning of the workflow. This is followed by a cleanup step, often using solid-phase extraction (SPE), to remove matrix interferences.[8][9]
-
LC-MS/MS Analysis: The cleaned-up extract is then injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: The components of the extract are separated on an HPLC column.[10][11]
-
Ionization: The separated components are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ions are then detected by a tandem mass spectrometer, which allows for highly selective and sensitive detection of both Carbaryl and this compound based on their specific parent and daughter ion transitions (Multiple Reaction Monitoring - MRM).[8][11]
-
-
Data Processing and Quantification: The signal (peak area) for both Carbaryl and this compound is measured. A calibration curve is generated using standards of known Carbaryl concentration and a constant concentration of this compound. The ratio of the peak area of Carbaryl to the peak area of this compound in the sample is then used to calculate the concentration of Carbaryl in the original sample by interpolating from the calibration curve. This use of an internal standard corrects for any loss of analyte during sample preparation and for variations in instrument response.
This technical guide provides a foundational understanding of the specifications and analytical considerations for this compound. For specific applications, it is always recommended to consult the Certificate of Analysis provided by the supplier and to develop and validate analytical methods according to the specific requirements of the study and regulatory guidelines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. achemtek.com [achemtek.com]
- 3. Carbaryl D7 (naphthyl D7) | CymitQuimica [cymitquimica.com]
- 4. This compound Standard, 100 µg/mL, Acetonitrile, 1 mL/ampul [restek.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS 362049-56-7 | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. s4science.at [s4science.at]
- 9. Analysis of Pesticides and Mycotoxins in Cannabis Brownies [restek.com]
- 10. helixchrom.com [helixchrom.com]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
Solubility of Carbaryl-d7 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Carbaryl-d7, a deuterated isotopologue of the carbamate insecticide Carbaryl. Utilized as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), a thorough understanding of its solubility is critical for accurate quantification of Carbaryl in various matrices. This document compiles available solubility data, outlines relevant experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.
Core Topic: Solubility Profile of this compound
This compound, with the chemical formula C₁₂H₄D₇NO₂, is a solid at room temperature.[1] Its solubility is a key physicochemical property influencing its handling, formulation of standard solutions, and its behavior in analytical systems. While specific quantitative solubility data for this compound is limited in publicly available literature, a combination of qualitative information, data from commercial standards, and solubility data for its non-deuterated analogue, Carbaryl, provides a robust profile.
The Impact of Deuteration on Solubility
The replacement of hydrogen with deuterium can subtly alter a molecule's physicochemical properties, including solubility. This is due to differences in bond strength and vibrational energy between C-H and C-D bonds, which can affect intermolecular interactions. For some deuterated compounds, an increase in solubility has been observed. For instance, the solubility of flurbiprofen-d8 was found to be twice that of its non-deuterated counterpart.[2] However, in nonpolar solvents, the difference in solubility between a deuterated compound and its parent compound is often negligible.
Quantitative and Qualitative Solubility Data
Due to a lack of extensive studies on this compound, the quantitative solubility data for the non-deuterated Carbaryl is presented below as a strong proxy. This is complemented by the available qualitative and inferred quantitative data for this compound.
Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Data Type | Source |
| Acetonitrile | ≥ 100 µg/mL | Not Specified | Quantitative (Inferred) | Restek[3][4][5] |
| Chloroform | Slightly Soluble | Not Specified | Qualitative | Cayman Chemical[1] |
| Ethyl Acetate | Slightly Soluble | Not Specified | Qualitative | Cayman Chemical[1] |
| Methanol | Slightly Soluble | Not Specified | Qualitative | Cayman Chemical[1] |
Solubility of Carbaryl (Non-deuterated)
| Solvent | Solubility (g/kg of solvent) | Temperature (°C) |
| Dimethylformamide | 400 - 450 | 25 |
| Dimethyl sulfoxide | 400 - 450 | 25 |
| Acetone | 200 - 300 | 25 |
| Cyclohexanone | 200 - 250 | 25 |
| Isopropanol | 100 | 25 |
| Xylene | 100 | 25 |
Source: PubChem[6]
Based on the data for Carbaryl, it is anticipated that this compound will exhibit high solubility in polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and acetone.[6][7][8]
Experimental Protocols for Solubility Determination
The following section outlines a general methodology for determining the solubility of a compound like this compound in organic solvents, based on established international guidelines such as CIPAC Method MT 181.[9][10]
Objective
To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.
Materials and Apparatus
-
This compound (solid)
-
High-purity analytical grade organic solvents
-
Analytical balance (accurate to at least 0.1 mg)
-
Stoppered graduated cylinders or flasks (e.g., 10 mL)
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure
1. Preliminary Test:
-
Weigh approximately 10 mg of this compound into a test tube or small flask.
-
Incrementally add the selected organic solvent (e.g., in 0.5 mL or 1.0 mL aliquots).
-
After each addition, vigorously agitate the mixture (e.g., using a vortex mixer) for a set period until the solid is fully dissolved.
-
Record the total volume of solvent required to achieve complete dissolution. This provides an approximate solubility range to inform the main test.
2. Main Test (Flask Method):
-
Based on the preliminary test, weigh an appropriate amount of this compound into a flask. The amount should be chosen to ensure that a saturated solution is formed.
-
Add a known volume of the organic solvent to the flask.
-
Seal the flask and place it in a constant temperature bath (e.g., 25 °C ± 1 °C).
-
Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the solution to stand undisturbed in the temperature bath for a sufficient time to allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter that is compatible with the solvent to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC with a calibration curve).
-
Calculate the solubility by taking into account the dilution factor. The determination should be performed in duplicate or triplicate.
3. Data Reporting:
-
Report the solubility in units of mass per volume (e.g., mg/mL or g/L) or mass per mass (e.g., g/kg).
-
Specify the temperature at which the solubility was determined.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.
Caption: Workflow for determining the solubility of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Standard, 100 µg/mL, Acetonitrile, 1 mL/ampul [uk.restek.com]
- 4. This compound Standard, 100 µg/mL, Acetonitrile, 1 mL/ampul [restek.com]
- 5. This compound Standard, 100 µg/mL, Acetonitrile, 1 mL/ampul [restek.com]
- 6. Carbaryl | C12H11NO2 | CID 6129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbaryl | 63-25-2 [chemicalbook.com]
- 9. MT 181 - Solubility in organic solvents [cipac.org]
- 10. scribd.com [scribd.com]
Stability and Storage Conditions for Carbaryl-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Carbaryl-d7, a deuterated internal standard crucial for the accurate quantification of the insecticide Carbaryl. Understanding the stability profile of this compound is paramount for ensuring the integrity of analytical data in research and regulated environments. This document outlines storage recommendations, discusses potential degradation pathways based on data for its non-deuterated analogue, and provides detailed experimental protocols for in-house stability assessments.
Overview of this compound
This compound is a stable isotope-labeled version of Carbaryl, where seven hydrogen atoms on the naphthalene ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for chromatographic and mass spectrometric analysis, as it co-elutes with Carbaryl but is distinguishable by its higher mass.
Recommended Storage Conditions
The stability of this compound is dependent on its physical state (solid vs. in solution) and the storage environment. Based on information from various suppliers, the following conditions are recommended to ensure long-term stability.
Solid Form
As a solid, this compound is generally stable for extended periods when stored under appropriate conditions.
| Parameter | Recommended Condition | Expected Stability |
| Temperature | -20°C[1] | ≥ 4 years[1] |
| 2-8°C | Not specified, but a common storage temperature. | |
| 4°C | Not specified, but a common storage temperature. | |
| Light | Protected from light | General best practice for chemical standards. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Recommended for long-term storage to prevent oxidation. |
In Solution
The stability of this compound in solution is influenced by the solvent, concentration, temperature, and pH.
| Solvent | Concentration | Storage Temperature | Expected Stability |
| Acetonitrile | 100 µg/mL | 10°C or colder[2] | Minimum 6 months, Maximum 31 months (shelf life on ship date)[2] |
Note: It is crucial to refer to the certificate of analysis provided by the supplier for lot-specific storage instructions and expiration dates.
Potential Degradation Pathways
Hydrolysis
Carbaryl is known to be unstable under alkaline conditions, undergoing hydrolysis to form 1-naphthol and methylcarbamic acid. The rate of hydrolysis is pH-dependent and follows first-order kinetics.
A proposed logical workflow for considering the impact of pH on this compound stability is presented below.
Caption: Logical workflow for assessing pH-dependent stability of this compound.
Photodegradation
Carbaryl can degrade when exposed to light, particularly UV radiation. The photodegradation of Carbaryl in acetonitrile solution has been reported to yield products such as phthalic anhydride, 1,4-naphthalenedione, and 1-naphthol. Therefore, it is critical to protect this compound solutions from light.
Thermal Degradation
While Carbaryl is relatively stable at ambient temperatures, it can degrade at elevated temperatures. Thermal processing has been shown to cause degradation, although complete breakdown may not occur. It is advisable to avoid exposing this compound to high temperatures.
Experimental Protocols for Stability Assessment
To ensure the accuracy of analytical results, it is recommended to perform in-house stability studies of this compound solutions under the specific conditions of their use. The following are detailed protocols for assessing short-term and long-term stability.
Short-Term (Bench-Top) Stability
This experiment evaluates the stability of this compound in solution under typical laboratory conditions.
Objective: To determine the stability of this compound working solutions at room temperature over a period representative of a typical analytical run.
Materials:
-
This compound stock solution
-
Solvent (e.g., acetonitrile, methanol, or mobile phase)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS system
Procedure:
-
Prepare a fresh working solution of this compound at a known concentration (e.g., 100 ng/mL) in the desired solvent.
-
Analyze the freshly prepared solution (T=0) in triplicate using a validated LC-MS/MS method to determine the initial peak area or response ratio.
-
Store the working solution on the bench-top at ambient temperature, protected from light.
-
At specified time intervals (e.g., 4, 8, 12, 24, and 48 hours), inject the solution in triplicate.
-
Calculate the mean response at each time point and compare it to the initial response.
Acceptance Criteria: The mean response at each time point should be within ±15% of the initial response.
The experimental workflow for short-term stability testing is illustrated in the following diagram.
Caption: Experimental workflow for short-term stability testing of this compound.
Long-Term Stability
This experiment evaluates the stability of this compound stock and working solutions under recommended storage conditions.
Objective: To determine the stability of this compound solutions over an extended period (e.g., 1, 3, 6, 12 months) at the intended storage temperature.
Materials:
-
This compound stock solution
-
Solvent (e.g., acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS system
-
Validated storage facility (e.g., -20°C freezer or 4°C refrigerator)
Procedure:
-
Prepare a batch of this compound stock or working solutions at the desired concentration.
-
Aliquot the solution into multiple vials to avoid freeze-thaw cycles.
-
Analyze a set of freshly prepared aliquots (T=0) in triplicate to establish the initial response.
-
Store the remaining aliquots at the specified temperature (e.g., -20°C or 4°C).
-
At each scheduled time point (e.g., 1, 3, 6, 12 months), retrieve a set of aliquots, bring them to room temperature, and analyze in triplicate.
-
Prepare a fresh standard solution at the same concentration at each time point for comparison.
-
Calculate the mean response of the stored samples and compare it to the response of the freshly prepared standard.
Acceptance Criteria: The mean response of the stored solution should be within ±15% of the response of the freshly prepared solution.
Conclusion
This compound is a stable compound when stored correctly. As a solid, it should be stored at -20°C, protected from light, for maximum long-term stability. Solutions of this compound in acetonitrile are stable when stored at 10°C or colder. However, the stability of this compound can be compromised by exposure to alkaline conditions, light, and high temperatures. For ensuring the highest quality of analytical data, it is imperative that laboratories establish and verify the stability of this compound under their specific experimental and storage conditions by following the detailed protocols provided in this guide.
References
Carbaryl-d7 supplier and purchasing information
This technical guide provides an in-depth overview of Carbaryl-d7, a deuterated internal standard for the quantification of the insecticide carbaryl. It is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based analytical techniques. This document covers supplier and purchasing information, a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a depiction of the toxicological pathway of carbaryl.
Supplier and Purchasing Information
This compound is available from several chemical suppliers. The following table summarizes key quantitative data and purchasing information from a selection of vendors. Please note that availability and pricing are subject to change and should be confirmed with the respective supplier.
| Supplier | Catalog Number | Purity | Isotopic Purity | Available Quantity | Form | CAS Number |
| Cayman Chemical | 24140 | - | ≥99% deuterated forms (d1-d7)[1] | 1 mg, 5 mg | Solid | 362049-56-7[1] |
| Achemtek | MSK20279 | 99+% | - | - | Solid | 362049-56-7[2] |
| Ibis Scientific | 31985 | - | - | 1 mL/ampul | 100 µg/mL in acetonitrile | - |
| CP Lab Safety | - | - | 99%+ deuterated forms (d1-d7)[3] | 1 mg | Solid | 362049-56-7[3] |
| Da Vinci Laboratory Solutions | 687088 | - | - | 50 mg | Solid | 362049-56-7[4] |
| Santa Cruz Biotechnology | sc-211113 | - | - | - | Solid | 362049-56-7[5] |
Experimental Protocol: Quantification of Carbaryl in Biological Matrices using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the extraction and quantification of carbaryl from a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard. This method is based on common practices in bioanalytical chemistry for pesticide residue analysis.
Materials and Reagents
-
Carbaryl analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with a C18 reversed-phase column
Sample Preparation and Extraction
-
Sample Spiking: To 100 µL of the biological matrix, add a known concentration of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE) (Optional Cleanup):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both carbaryl and this compound. The exact m/z values should be optimized on the specific instrument.
-
Carbaryl: e.g., Q1: 202.1 m/z -> Q3: 145.1 m/z
-
This compound: e.g., Q1: 209.1 m/z -> Q3: 152.1 m/z
-
-
Data Analysis: Quantify carbaryl by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of carbaryl and a constant concentration of this compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of carbaryl using a deuterated internal standard.
Caption: Experimental workflow for Carbaryl quantification.
Signaling Pathway of Carbaryl Toxicity
Carbaryl's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh).[6][7] This inhibition leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[4][7]
Caption: Carbaryl's inhibition of Acetylcholinesterase.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. Characterization of acetylcholinesterase inhibition and energy allocation in Daphnia magna exposed to carbaryl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. npic.orst.edu [npic.orst.edu]
- 7. Carbaryl - Wikipedia [en.wikipedia.org]
Spectroscopic and Mass Spectrometric Data for Carbaryl-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available spectroscopic and mass spectrometric data for Carbaryl-d7. This compound, a deuterated isotopologue of the carbamate insecticide Carbaryl, serves as a critical internal standard for the accurate quantification of Carbaryl in various matrices. This document compiles essential data, outlines relevant experimental protocols, and presents logical workflows to support research and analytical method development.
Introduction to this compound
This compound is a stable isotope-labeled version of Carbaryl, with seven deuterium atoms incorporated into its naphthalene ring structure. Its near-identical physicochemical properties to the parent compound, Carbaryl, make it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The key advantage of using a deuterated internal standard is its ability to compensate for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise analytical results.
Chemical Information:
| Property | Value |
| Chemical Name | 1-Naphthalen-2,3,4,5,6,7,8-d7-ol, 1-(N-methylcarbamate) |
| CAS Number | 362049-56-7[1] |
| Molecular Formula | C₁₂H₄D₇NO₂[1] |
| Molecular Weight | ~208.3 g/mol [1] |
| Synonyms | Arylam-d7, Dyna-carbyl-d7, ENT 23969-d7, α-Naphthyl methyl Carbamate-d7, UC7744-d7[1] |
Mass Spectrometry Data
Mass spectrometry is the primary analytical technique for which this compound is employed. The mass difference between the deuterated standard and the native analyte allows for their simultaneous detection and quantification.
Mass Spectral Data for this compound
Published application notes for pesticide analysis provide the following mass spectrometric information for this compound, typically acquired in positive ion mode.
| Ion Type | m/z |
| Precursor Ion [M+H]⁺ | 209 |
| Fragment Ion | 151.9 |
This data is derived from methods utilizing tandem mass spectrometry (MS/MS).
Mass Spectral Data for Unlabeled Carbaryl (for comparison)
For reference, the mass spectrum of unlabeled Carbaryl typically shows a precursor ion [M+H]⁺ at m/z 202.1. Collision-induced dissociation of this ion results in characteristic fragment ions.
| Ion Type | m/z |
| Precursor Ion [M+H]⁺ | 202.1 |
| Fragment Ion 1 | 145.0 |
| Fragment Ion 2 | 127.0 |
The primary fragmentation pathway involves the cleavage of the carbamate group, leading to the formation of the naphthol fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
As of the latest search, publicly available experimental ¹H NMR and ¹³C NMR spectroscopic data specifically for this compound could not be located. This is not uncommon for deuterated standards, as their primary use is in mass spectrometry, and full NMR characterization is not always published in accessible literature.
However, for comparative purposes and structural elucidation, the NMR data for unlabeled Carbaryl is provided below. The deuteration in this compound occurs on the naphthalene ring, which would result in the absence of signals corresponding to the aromatic protons in the ¹H NMR spectrum and altered chemical shifts and coupling in the ¹³C NMR spectrum for the deuterated carbons.
¹H NMR Data for Unlabeled Carbaryl
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | m | 2H | Aromatic-H |
| ~7.8 | m | 1H | Aromatic-H |
| ~7.5 | m | 2H | Aromatic-H |
| ~7.4 | m | 2H | Aromatic-H |
| ~5.0 | br s | 1H | NH |
| ~2.9 | d | 3H | CH₃ |
Solvent and instrument frequency can affect these values.
¹³C NMR Data for Unlabeled Carbaryl
| Chemical Shift (ppm) | Assignment |
| ~155 | C=O |
| ~148 | Ar-C-O |
| ~134 | Ar-C |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~126 | Ar-CH |
| ~125 | Ar-CH |
| ~122 | Ar-CH |
| ~120 | Ar-CH |
| ~117 | Ar-CH |
| ~28 | CH₃ |
Solvent and instrument frequency can affect these values.
Experimental Protocols
General Protocol for Quantitative Analysis using LC-MS/MS
-
Preparation of Standards: Prepare a series of calibration standards containing known concentrations of unlabeled Carbaryl. Each standard should be fortified with a constant, known concentration of this compound.
-
Sample Preparation:
-
To an accurately weighed or measured sample matrix (e.g., food homogenate, water sample), add a known amount of the this compound internal standard solution.
-
Perform an extraction procedure appropriate for the matrix to isolate the analytes. Common methods include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid Phase Extraction (SPE).
-
A cleanup step, such as dispersive SPE (dSPE), may be necessary to remove matrix interferences.
-
-
LC-MS/MS Analysis:
-
Inject the final extract into the LC-MS/MS system.
-
Chromatographically separate Carbaryl and this compound from other matrix components, typically using a C18 reversed-phase column.
-
Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Carbaryl and this compound.
-
-
Data Analysis:
-
Integrate the chromatographic peak areas for both Carbaryl and this compound.
-
Calculate the ratio of the peak area of Carbaryl to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of Carbaryl in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
References
An In-depth Technical Guide to the Safety Data of Carbaryl-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Carbaryl-d7, an isotopically labeled form of Carbaryl used as an internal standard in analytical chemistry. Given that the toxicological properties of deuterated compounds are generally considered to be similar to their non-deuterated counterparts, this guide extensively references data from studies on Carbaryl to provide a thorough safety profile. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on detailed data, experimental methodologies, and visual representations of key concepts.
Chemical and Physical Properties
This compound is a white to gray, odorless crystalline solid.[1] Its physicochemical properties are crucial for understanding its behavior in experimental and environmental systems.
| Property | Value | Reference |
| Chemical Name | 1-Naphthalenyl-d7-methylcarbamate | [2] |
| CAS Number | 362049-56-7 | [2] |
| Molecular Formula | C₁₂H₄D₇NO₂ | [2] |
| Molecular Weight | 208.26 g/mol | [2] |
| Physical State | Solid | [1] |
| Appearance | White to grayish crystalline solid | [1] |
| Odor | Odorless | [1] |
| Solubility | In water: 110 mg/L at 22 °C. Soluble in most polar organic solvents such as acetone, isopropanol, and xylene. | [1] |
| Vapor Pressure | 4.1 x 10⁻⁵ mmHg at 25 °C | [3] |
| Stability | Stable under normal conditions.[4] Hydrolyzes in alkaline media. |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from multiple SDS.[4][5]
Toxicological Data
The toxicological profile of Carbaryl is well-documented. The following tables summarize key acute and chronic toxicity data.
Acute Toxicity
| Route | Species | Value | Reference |
| Oral LD₅₀ | Rat (male) | 302.6 mg/kg | [2][6] |
| Oral LD₅₀ | Rat (female) | 311.5 mg/kg | [2][6] |
| Oral LD₅₀ | Rabbit | 710 mg/kg | [2][6] |
| Dermal LD₅₀ | Rat | >2000 mg/kg | [2][6] |
| Dermal LD₅₀ | Rabbit | >2000 mg/kg | [2][6] |
| Inhalation LC₅₀ | Rat | >3.4 mg/L | [2][6] |
Skin and Eye Irritation
| Test | Species | Result | Reference |
| Skin Irritation | Rabbit | Not an irritant | [2][6] |
| Eye Irritation | Rabbit | Not an irritant | [2][6] |
Carcinogenicity
The U.S. Environmental Protection Agency (EPA) has classified Carbaryl as "likely to be carcinogenic to humans."[7][8]
| Species | Finding | Reference |
| Mouse (male) | Increased incidence of blood vessel tumors (hemangiosarcomas). | [7][8] |
| Rat | Higher incidences of bladder tumors. | [7][8] |
Reproductive and Developmental Toxicity
| Species | Effect | Reference |
| Rat | No reproductive effects observed. Developing rats showed lower body weight and incomplete bone formation. | [9] |
| Rabbit | Young had lower body weights at moderate doses. | [9] |
Experimental Protocols
The following are detailed methodologies for key toxicological studies, based on OECD guidelines and specific study descriptions for Carbaryl.
Acute Oral Toxicity (modified from OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used. Animals are fasted overnight before dosing.
-
Dose Administration: The test substance is administered as a single oral dose via gavage. For Carbaryl, doses would be selected around the known LD₅₀ values (e.g., 300 mg/kg).
-
Procedure: A stepwise procedure is used, starting with a dose expected to cause toxicity. Typically, three animals are used per step.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, tremors, convulsions, salivation), and body weight changes for at least 14 days.[10]
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Acute Dermal Irritation (modified from OECD Guideline 404)
-
Objective: To assess the potential for a substance to cause skin irritation.
-
Test Animals: Albino rabbits are typically used.[11]
-
Procedure: A small area of the animal's skin is shaved. The test substance (0.5 g for solids) is applied to the skin and covered with a gauze patch for a 4-hour exposure period.[12]
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[13] The severity of the reactions is scored.
Acute Eye Irritation (modified from OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or damage.
-
Test Animals: Albino rabbits are the preferred species.[14]
-
Procedure: A single dose of the test substance (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[14]
-
Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The severity of the lesions is scored. The observation period can be extended up to 21 days to assess the reversibility of the effects.[14]
Carcinogenicity Bioassay (based on rodent studies)
-
Objective: To evaluate the carcinogenic potential of a substance over the lifetime of an animal.
-
Test Animals: Rats and mice are commonly used.
-
Procedure: Animals are exposed to the test substance in their diet for an extended period, typically 2 years.[6] For Carbaryl, dietary concentrations were administered to achieve specific daily doses.
-
Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and tumor development.
-
Pathology: A complete histopathological examination of all organs and tissues is performed at the end of the study.
Mechanism of Action and Signaling Pathway
The primary mechanism of toxicity for Carbaryl is the inhibition of the enzyme acetylcholinesterase (AChE).[2][15][16][17]
Caption: Mechanism of Carbaryl's toxicity through the inhibition of acetylcholinesterase.
Experimental and Safety Workflows
GHS Hazard Classification Workflow
The Globally Harmonized System (GHS) provides a logical approach to classifying chemical hazards based on toxicological data.
Caption: A simplified workflow for GHS hazard classification based on toxicological data.
Safe Handling and Personal Protective Equipment (PPE)
Given the toxicological profile of this compound, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If working with powders or aerosols, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First-Aid Measures
-
If Swallowed: Immediately call a poison control center or doctor. Do not induce vomiting.
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Call a poison control center or doctor for further treatment advice.
-
If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes.
-
If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.
First-aid measures are based on general recommendations for Carbaryl.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
This technical guide provides a comprehensive summary of the available safety data for this compound. Researchers and other professionals should always consult the specific Safety Data Sheet provided by the manufacturer before handling this chemical and adhere to all recommended safety precautions.
References
- 1. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. Eye & Skin Toxicity [ntp.niehs.nih.gov]
- 6. npic.orst.edu [npic.orst.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. paulllp.com [paulllp.com]
- 9. Developmental neurotoxic effects of two pesticides: Behavior and biomolecular studies on chlorpyrifos and carbaryl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. criver.com [criver.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of acetylcholinesterase inhibition and energy allocation in Daphnia magna exposed to carbaryl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bhopal disaster - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Throughput Analysis of Carbaryl in Food Matrices using Carbaryl-d7 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Carbaryl in complex food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest level of accuracy and to correct for matrix effects and variations in sample processing, a stable isotope-labeled internal standard, Carbaryl-d7, is employed. The protocol outlines a streamlined sample preparation procedure based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by optimized LC-MS/MS detection in Multiple Reaction Monitoring (MRM) mode. This method provides excellent linearity, accuracy, and precision, making it suitable for high-throughput screening and regulatory monitoring of Carbaryl residues in food safety and quality control laboratories.
Introduction
Carbaryl is a broad-spectrum carbamate insecticide used extensively in agriculture to control pests on a variety of crops.[1] Due to its potential risks to human health and the environment, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Carbaryl in food products. Accurate and reliable quantification of its residues is therefore critical to ensure consumer safety.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for pesticide analysis due to its high sensitivity and selectivity.[2][3] However, complex food matrices can introduce significant signal suppression or enhancement, affecting the accuracy of quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, which co-elutes with the target analyte and behaves similarly during extraction and ionization, is the most effective way to compensate for these matrix effects and procedural losses.[4] This application note provides a comprehensive protocol for the determination of Carbaryl in produce, leveraging this compound for reliable quantification.
Experimental Protocols
Materials and Reagents
-
Standards: Carbaryl (≥99% purity) and this compound (≥98% purity) analytical standards.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (reagent grade), anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl).
-
QuEChERS Extraction Salts: Pre-packaged salt kits (e.g., containing MgSO₄, NaCl, sodium citrate, and sodium citrate sesquihydrate) are recommended for convenience and consistency.[5][6]
-
Dispersive SPE (dSPE): Tubes containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄ for cleanup. For pigmented samples like spinach, graphitized carbon black (GCB) may be included.[5][6]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Carbaryl and this compound in methanol to prepare individual stock solutions. Store at -20°C.
-
Intermediate Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stocks with methanol.
-
Working Internal Standard (IS) Solution (1 µg/mL): Dilute the this compound intermediate solution with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Carbaryl intermediate solution into blank matrix extract. A typical calibration range is 1 to 200 ng/mL.
Sample Preparation: QuEChERS Protocol
The following protocol is based on the AOAC 2007.01 method for produce with high water content.[5]
-
Homogenization: Weigh 10-15 g of a representative portion of the fruit or vegetable sample into a blender and homogenize.
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a precise volume of the Working Internal Standard (IS) Solution (e.g., 100 µL of 1 µg/mL this compound).
-
Add the QuEChERS extraction salts.
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a dSPE cleanup tube containing PSA and MgSO₄.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract:
-
Transfer the cleaned supernatant into a clean vial.
-
The extract is now ready for LC-MS/MS analysis. For improved peak shape of early eluting analytes, a 1:1 dilution with water may be performed.[7]
-
LC-MS/MS Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5-10% B, ramp to 95% B over 8-10 min, hold, and re-equilibrate. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | ~5000 V |
| Source Temperature | 450 - 550°C[2] |
| Curtain Gas | ~20 psi[2] |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Optimized MRM Transitions for Carbaryl and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| Carbaryl | 202.1 | 145.1 | ~22 | Quantifier |
| Carbaryl | 202.1 | 127.1 | ~28 | Qualifier |
| This compound | 209.2 | 152.1 | ~25 | Internal Std. |
Note: Collision energies should be optimized for the specific instrument being used.[8][9][10] The primary (quantifier) transition should be the most intense, while the secondary (qualifier) transition confirms the identity of the analyte.[7]
Results and Performance Characteristics
The use of this compound as an internal standard ensures high-quality quantitative results by correcting for variations in recovery and matrix-induced ionization effects. The method performance should be validated according to SANTE or other relevant guidelines.[7]
Table 4: Method Performance Data (Exemplary)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/g |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (Recovery %) | 85 - 110% |
| Precision (%RSD) | < 15% |
| Limit of Quantification (LOQ) | ≤ 10 ng/g (ppb) |
| Limit of Detection (LOD) | ≤ 3 ng/g (ppb) |
These values are representative and may vary depending on the matrix and instrument sensitivity.[1][11][12][13][14]
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and accurate tool for the quantification of Carbaryl in diverse food matrices. The incorporation of this compound as an internal standard is crucial for mitigating matrix-induced inaccuracies and ensuring data of the highest quality. The combination of a streamlined QuEChERS sample preparation protocol and optimized MRM detection allows for high-throughput analysis, making this method ideally suited for routine monitoring in food safety, quality assurance, and regulatory compliance settings.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 4. lcms.cz [lcms.cz]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. phcog.com [phcog.com]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Pesticides and Mycotoxins in Cannabis Brownies [restek.com]
Application Note: Quantification of Carbaryl in Water Samples Using Isotope Dilution LC-MS/MS with Carbaryl-d7
Introduction
Carbaryl, a widely used carbamate insecticide, is frequently detected in surface and groundwater, posing potential risks to environmental and human health.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for carbaryl in drinking water, necessitating sensitive and reliable analytical methods for its quantification at trace levels.[1] This application note describes a robust and sensitive method for the determination of carbaryl in various water matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Carbaryl-d7 as an internal standard. The use of an isotopically labeled internal standard provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Principle
This method involves the extraction and concentration of carbaryl from water samples using solid-phase extraction (SPE). The extracted analyte is then quantified by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This compound, a stable isotope-labeled analog of carbaryl, is added to the samples prior to extraction to serve as an internal standard, ensuring accurate quantification.
Experimental Workflow
Figure 1: General experimental workflow for the quantification of carbaryl in water samples.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of carbaryl in water using LC-MS/MS based on various validated methods.
Table 1: Method Detection and Quantitation Limits
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.03 µg/L | [2][3] |
| Limit of Detection (LOD) | 0.01 µg/L | [3] |
| Alternate LOD | 3-15 ng/L | [4] |
| Alternate LOD | 2.1 µg/L | [5] |
| Alternate LOQ | 6.9 µg/L | [5] |
Table 2: Recovery and Precision Data
| Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| 10 µg/kg | 89.53 - 101.72 | Not Specified | [1] |
| 30 µg/kg | 89.53 - 101.72 | Not Specified | [1] |
| 120 µg/kg | 89.53 - 101.72 | Not Specified | [1] |
| Spiked Water Samples | 84.5 - 91.9 | 6.2 | [5] |
Protocols
1. Preparation of Standards
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of carbaryl analytical standard (purity corrected) and dissolve in methanol in a 100 mL volumetric flask.[3] Store this solution at ≤ -10°C for a maximum of 3 months.[3]
-
This compound Internal Standard (ISTD) Stock Solution (100 µg/mL): Prepare in the same manner as the carbaryl primary stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent mixture (e.g., 35% methanol in water) to create calibration standards.[3] A typical calibration range is 0.025 ng/mL to 1 ng/mL.[3]
-
ISTD Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking all samples, controls, and calibration standards to a constant final concentration.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect water samples in clean glass containers. Samples should be stored at approximately 4°C and brought to room temperature before extraction.[3]
-
Internal Standard Spiking: To a 25 mL aliquot of the water sample, add a precise volume of the this compound ISTD working solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 1 g, 6 mL) by passing 10 mL of methanol followed by 10 mL of Type I water.[3] Do not allow the cartridge to go dry.
-
Sample Loading: Load the spiked water sample onto the conditioned C18 cartridge at a flow rate of approximately 1 drop/second.[3]
-
Washing:
-
Elution: Elute the analytes (carbaryl and this compound) from the cartridge with 5 mL of 75% methanol in water, collecting the eluate in a suitable container.[3]
-
Final Volume Adjustment: Adjust the final volume of the eluate to 10 mL with Type I water.[3] If the sample is cloudy, filter it through a 0.45 µm syringe filter before analysis.[3]
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is typically used.[3]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium formate to improve ionization.[1][6]
-
Injection Volume: 100 µL.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Table 3: Example LC-MS/MS MRM Transitions for Carbaryl
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (CE) | Reference |
| Carbaryl (Quantifier) | 202.1 | 145.1 / 145.3 | 100 | 12 - 15 | [1][6][7] |
| Carbaryl (Qualifier) | 202.1 | 127.0 / 127.1 | 100 | 28 - 35 | [1][6][7] |
| This compound | To be determined empirically (e.g., ~209.1) | To be determined empirically | - | - |
Note: The MRM transitions for this compound should be determined by direct infusion of the standard into the mass spectrometer. The precursor ion will be shifted by +7 Da compared to carbaryl, and the product ions may or may not be shifted depending on the fragmentation pattern.
4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of carbaryl to this compound against the concentration of the calibration standards.
-
A linear regression model is typically used for the calibration curve.
-
Determine the concentration of carbaryl in the water samples by calculating the peak area ratio of carbaryl to this compound in the sample and interpolating the concentration from the calibration curve.
-
The final concentration in the original water sample is calculated by taking into account the initial sample volume and the final volume of the extract.
Conclusion
The described method of solid-phase extraction followed by LC-MS/MS analysis with the use of this compound as an internal standard is a highly effective, sensitive, and reliable approach for the quantification of carbaryl in water samples. The method provides low detection limits and good accuracy and precision, making it suitable for routine monitoring and compliance with regulatory standards.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. ECM for Carbaryl in Water - MRID 45116202 | Analytical Methods and Procedures for Pesticides | US EPA [19january2021snapshot.epa.gov]
- 3. epa.gov [epa.gov]
- 4. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 5. scielo.br [scielo.br]
- 6. phcog.com [phcog.com]
- 7. agilent.com [agilent.com]
Application Note: Quantitative Analysis of Carbaryl in Diverse Food Matrices Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and professionals in food safety and analytical chemistry.
Introduction Carbaryl is a broad-spectrum carbamate insecticide used extensively in agriculture to protect a wide variety of crops.[1] Due to its potential risks to human health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for carbaryl in food products.[2][3] Accurate and reliable quantification of carbaryl residues is therefore essential for consumer protection and regulatory compliance.
The complexity of food matrices often introduces significant challenges in pesticide residue analysis, including matrix effects (ion suppression or enhancement) and variations in analyte recovery during sample preparation.[4][5] The use of a stable isotope-labeled internal standard (ISTD), such as Carbaryl-d7, is the most effective strategy to compensate for these issues.[6] this compound, being chemically identical to the native analyte, co-elutes chromatographically and experiences similar ionization effects and extraction losses. Its use allows for highly accurate and precise quantification across various food types.
This application note details a robust and sensitive method for the determination of carbaryl in food matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, with this compound as an internal standard, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Experimental Protocols
Principle
A known concentration of this compound is added to the sample homogenate at the beginning of the extraction process. The sample is then subjected to a QuEChERS extraction and cleanup procedure. Because this compound and the native carbaryl exhibit nearly identical chemical and physical properties, the ratio of their peak areas in the final analysis remains constant regardless of sample loss or matrix-induced signal variation. This allows for the accurate calculation of the native carbaryl concentration based on the response of the internal standard.
Reagents and Materials
-
Standards: Carbaryl (≥98% purity) and this compound analytical standards.[6][7]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water. Formic acid and acetic acid.
-
Salts and Buffers: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate (for EN 15662 QuEChERS).[8]
-
Dispersive SPE (dSPE): Primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For pigmented samples (e.g., spinach), graphitized carbon black (GCB) may be added.[9]
-
Equipment: High-speed blender/homogenizer, centrifuge capable of 4000-5000 rpm, vortex mixer, analytical balance, sample vials.
Sample Preparation: QuEChERS Protocol
The EN 15662 QuEChERS method is a widely used standard procedure.[8]
-
Homogenization: Homogenize the food sample (e.g., fruits, vegetables, grains) to achieve a uniform consistency. For dry samples like cereals, hydration may be necessary by adding a specific amount of water prior to extraction.[9][10]
-
Weighing and Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add the internal standard solution to achieve a final concentration appropriate for the expected analyte levels (e.g., 100-200 ng/g).[6]
-
Extraction: Add 10 mL of acetonitrile to the tube.[8] Cap the tube and shake vigorously for 1 minute.
-
Salting-Out/Partitioning: Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[8] Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the organic and aqueous layers.[10]
-
Dispersive SPE Cleanup: Transfer an aliquot (e.g., 1-2 mL) of the upper acetonitrile layer to a dSPE tube containing PSA and anhydrous MgSO₄.[2]
-
Final Centrifugation: Vortex the dSPE tube for 30-60 seconds and then centrifuge at high speed for 5 minutes.
-
Final Extract: Carefully transfer the cleaned supernatant into an autosampler vial. The sample is now ready for LC-MS/MS or GC-MS/MS analysis. For LC-MS/MS, acidification with a small amount of formic acid can improve the stability of base-sensitive pesticides.[2]
Instrumental Analysis
A. LC-MS/MS Analysis LC-MS/MS is highly suitable for the analysis of carbaryl, a polar carbamate.
-
Chromatographic System: UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a modifier like 0.1% formic acid.[5]
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Injection Volume: 2 - 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Key transitions for carbaryl and its internal standard must be optimized.
B. GC-MS/MS Analysis While less common for carbamates than LC-MS/MS, GC-MS/MS can also be used.[10]
-
Chromatographic System: Gas chromatograph with a triple quadrupole mass spectrometer.
-
Inlet: Split/splitless injector. The use of an Ultra Inert liner with wool is recommended to improve reproducibility for active compounds.[11]
-
Column: A low-bleed capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient program to ensure separation from matrix components.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data and Performance
The use of this compound ensures high-quality data across a range of food matrices. The following tables summarize typical method performance characteristics reported in various studies.
Table 1: Example MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Carbaryl | 202.1 | 145.1 (Quantifier) | 50-100 | 15 |
| 202.1 | 127.1 (Qualifier) | 50-100 | 34 | |
| This compound | 209.1 | 152.1 (Quantifier) | 50-100 | 15 |
Note: Values are typical and require optimization on the specific instrument used.[12][13]
Table 2: Method Validation Performance in Various Food Matrices
| Food Matrix | Analytical Method | Fortification Level | Recovery (%) | RSD (%) | LOQ | Citation |
|---|---|---|---|---|---|---|
| Cannabis Brownie | LC-MS/MS | 10 ng/g | 95-105* | <10* | 5-10 ng/g | [6] |
| 100 ng/g | 95-105* | <10* | [6] | |||
| 500 ng/g | 95-105* | <10* | [6] | |||
| Honey | LC-MS/MS | Low, Med, High | 107-112 | Not Specified | 0.24 µg/kg | [12][13] |
| Apple | UFLC-Q-TOF | 5, 20, 50 µg/kg | 70-120 | <20 | 5-20 µg/kg | [14] |
| Lettuce | UFLC-Q-TOF | 5, 20, 50 µg/kg | 70-120 | <20 | 5-20 µg/kg | [14] |
| Buffalo Meat | HPLC-PDA | Not Specified | 91-98 | <12 | Not Specified | [15] |
| Vegetables | GC/MS or HPLC | Not Specified | 75-105 | Not Specified | 179.2 µg/kg (IC₅₀) | [16] |
Note: Data for cannabis brownie represents a range for multiple pesticides including carbaryl, analyzed with this compound as one of several ISTDs.
Conclusion
The protocol described provides a reliable and robust framework for the routine analysis of carbaryl residues in a wide array of food matrices. The combination of the efficient QuEChERS sample preparation method with the use of a stable isotope-labeled internal standard, this compound, effectively mitigates matrix interferences and corrects for procedural losses. This approach ensures high accuracy and precision, enabling laboratories to meet stringent regulatory requirements for food safety monitoring. Both LC-MS/MS and GC-MS/MS can serve as effective determinative techniques, with the choice depending on available instrumentation and laboratory workflow.
References
- 1. fao.org [fao.org]
- 2. lcms.cz [lcms.cz]
- 3. food.ec.europa.eu [food.ec.europa.eu]
- 4. shimadzu.com [shimadzu.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Analysis of Pesticides and Mycotoxins in Cannabis Brownies [restek.com]
- 7. thamesrestek.co.uk [thamesrestek.co.uk]
- 8. gcms.cz [gcms.cz]
- 9. m.youtube.com [m.youtube.com]
- 10. hpst.cz [hpst.cz]
- 11. agilent.com [agilent.com]
- 12. phcog.com [phcog.com]
- 13. researchgate.net [researchgate.net]
- 14. Multi-pesticide residue analysis by high resolution mass spectrometry in complementary matrices: wheat flour, lettuce and apple samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Determination of atrazine and carbaryl pesticide residues in vegetable samples using a multianalyte dipstick immunoassay format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Carbaryl in Honey by LC-MS/MS with Carbaryl-d7 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of carbaryl, a widely used carbamate insecticide, in complex honey matrices. The protocol employs a streamlined sample preparation procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. The use of a stable isotope-labeled internal standard, Carbaryl-d7, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The described method is suitable for routine monitoring of carbaryl residues in honey to ensure food safety and compliance with regulatory limits.
Introduction
Carbaryl is a broad-spectrum insecticide used in agriculture to protect a variety of crops.[1] Its application can lead to the contamination of nectar and pollen, which are subsequently collected by honey bees, resulting in the presence of carbaryl residues in honey.[1][2] Due to the potential health risks associated with pesticide residues in food, regulatory bodies worldwide have established maximum residue limits (MRLs) for carbaryl in honey. Consequently, sensitive and reliable analytical methods are essential for the routine monitoring of these residues. This application note presents a validated LC-MS/MS method that offers high selectivity and sensitivity for the determination of carbaryl in honey, incorporating this compound as an internal standard to enhance quantitative accuracy.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all HPLC or LC-MS grade).
-
Reagents: Formic acid (reagent grade), Ammonium formate (analytical grade).
-
Standards: Carbaryl (≥98% purity), this compound (isotopic purity ≥98%).
-
QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium acetate (NaOAc).
-
Dispersive SPE (dSPE) Sorbents: Primary secondary amine (PSA), C18.
-
Syringe Filters: 0.22 µm PTFE or Nylon.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve carbaryl and this compound in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions in an appropriate solvent (e.g., methanol or acetonitrile).
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[3][4]
-
Sample Homogenization: Weigh 5 g of a homogenized honey sample into a 50 mL polypropylene centrifuge tube.
-
Dilution and Internal Standard Spiking: Add 10 mL of water to the honey sample and vortex until the honey is fully dissolved. Spike the sample with a known amount of the this compound internal standard working solution.
-
Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaOAc). Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA and C18 sorbents. Vortex for 30 seconds.
-
Final Centrifugation and Filtration: Centrifuge the dSPE tube at high speed for 5 minutes. Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate[3] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[5] |
| Gradient Elution | A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration. A representative gradient is: 0-1 min (95% A), 1-8 min (linear gradient to 5% A), 8-10 min (hold at 5% A), 10.1-12 min (return to 95% A). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 3: MRM Transitions for Carbaryl and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Carbaryl | 202.1 | 145.1[1][3][6] | 127.1[1][3][6] | Optimized for each transition (typically 15-35 eV)[1] |
| This compound | 209.2 | 152.1 | - | Optimized for the specific instrument |
Data Presentation
The following tables summarize the quantitative data typically obtained during method validation.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.08 µg/kg[3] |
| Limit of Quantification (LOQ) | 0.16 - 0.24 µg/kg[3] |
| Accuracy (Recovery %) | 98.15% - 98.51%[3] |
| Precision (RSD %) | < 15% |
Table 5: Recovery Data for Spiked Honey Samples
| Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Low (e.g., 5 µg/kg) | 107 - 118[3] | < 10 |
| Medium (e.g., 10 µg/kg) | 107 - 112[3] | < 10 |
| High (e.g., 20 µg/kg) | 107 - 112[3] | < 10 |
Visualization of Experimental Workflow
Caption: Workflow for the extraction and analysis of carbaryl in honey.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of carbaryl in honey. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for matrix-induced signal suppression or enhancement and variability in sample preparation. The QuEChERS sample preparation protocol is efficient and effective for the extraction of carbaryl from the complex honey matrix. This application note serves as a comprehensive guide for laboratories involved in food safety testing and pesticide residue monitoring.
References
- 1. phcog.com [phcog.com]
- 2. epa.gov [epa.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA3089347A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbaryl-d7 in Cannabis Pesticide Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Carbaryl-d7 as an internal standard in the quantitative analysis of carbaryl pesticide residues in cannabis matrices. The methodologies described herein are based on established analytical techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and sample preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.
Introduction
Carbaryl is a broad-spectrum carbamate insecticide used to control a variety of pests on agricultural crops.[1] Due to its potential health risks, regulatory bodies in regions where cannabis is legal for medicinal or recreational use have established stringent limits on the maximum allowable levels of carbaryl residues in cannabis products.[1][2] Accurate and reliable analytical methods are crucial to ensure consumer safety and product compliance.
The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust quantitative analytical method. This compound is chemically identical to carbaryl, with the exception of seven hydrogen atoms being replaced by deuterium. This results in a different molecular weight, allowing it to be distinguished from the target analyte by a mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the sample preparation process, it is possible to correct for variations in extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification of carbaryl.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the detection and quantification of carbaryl and other pesticide residues in complex matrices like cannabis due to its high sensitivity and selectivity.[3] The following tables summarize the key LC-MS/MS parameters for the analysis of carbaryl and the internal standard this compound.
Table 1: LC-MS/MS Parameters for Carbaryl and this compound
| Parameter | Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5mM Ammonium Formate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Table 2: MRM Transitions for Carbaryl and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Carbaryl | 202.2 | 145.1 | 15 | Positive |
| Carbaryl | 202.2 | 117.1 | 25 | Positive |
| This compound (Internal Standard) | 209.0 | 151.9 | -25 | Positive |
| This compound (Internal Standard) | 209.0 | 151.9 | -56 | Positive |
Note: Collision energies may require optimization based on the specific instrument used.
Experimental Protocol: QuEChERS Sample Preparation and LC-MS/MS Analysis
This protocol outlines a typical workflow for the analysis of carbaryl in cannabis flower using a modified QuEChERS method followed by LC-MS/MS analysis.
Materials and Reagents
-
Homogenized Cannabis Flower Sample
-
This compound Internal Standard Spiking Solution
-
Carbaryl Analytical Standard
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade
-
Formic Acid
-
Ammonium Formate
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB) sorbent (optional, for highly pigmented samples)
-
50 mL and 15 mL Centrifuge Tubes
-
Syringe Filters (0.22 µm)
-
LC Vials
Step-by-Step Protocol
-
Sample Homogenization:
-
Cryogenically grind the cannabis flower sample to a fine, homogenous powder.
-
-
Sample Weighing and Fortification:
-
Weigh 1.0 g of the homogenized cannabis sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution to the sample.
-
-
Hydration:
-
Add 10 mL of HPLC-grade water to the sample and vortex for 30 seconds to hydrate the matrix.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an LC vial.
-
The sample is now ready for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system using the parameters outlined in Tables 1 and 2.
-
Quantify the concentration of carbaryl in the sample by comparing the peak area ratio of carbaryl to this compound against a calibration curve prepared in a blank matrix.
-
Method Validation
A comprehensive method validation should be performed to ensure the reliability of the analytical results. The following table summarizes typical performance characteristics for a validated method for pesticide analysis in cannabis.
Table 3: Representative Method Validation Data
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Quantification (LOQ) | ≤ 0.1 µg/g (ppm) |
| Accuracy (Recovery) | 80 - 120% |
| Precision (RSD) | < 20% |
Regulatory Landscape
The regulatory limits for carbaryl in cannabis products vary by jurisdiction. It is essential for laboratories to be aware of the specific requirements in the regions they serve.
Table 4: Action Levels for Carbaryl in Cannabis for Select Jurisdictions
| Jurisdiction | Matrix | Action Level (µg/g or ppm) |
| California | Inhalable Cannabis Goods | 0.5 |
| Other Cannabis Goods | 0.5 | |
| Oregon | All Cannabis Products | 0.2[2] |
| Washington | All Cannabis Products | 0.20[1] |
| Colorado | - | As of recent updates, Colorado has significantly increased the number of tested pesticides; however, a specific action level for carbaryl was not explicitly available in the immediate search results. |
Note: Regulatory limits are subject to change. Always consult the latest official regulations.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the analysis of Carbaryl in cannabis.
Role of this compound as an Internal Standard
References
Revolutionizing Pesticide Residue Analysis: A Streamlined QuEChERS Protocol for Carbaryl Utilizing Carbaryl-d7 Internal Standard
Introduction
The escalating global demand for food safety necessitates rapid, reliable, and cost-effective methods for the detection of pesticide residues in agricultural commodities. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a frontline technique in pesticide analysis, offering a simplified and efficient alternative to traditional extraction methods.[1][2] This application note details a robust protocol for the determination of carbaryl, a widely used carbamate insecticide, in various food matrices. The method's accuracy and reliability are significantly enhanced by the incorporation of a deuterated internal standard, Carbaryl-d7.
This document provides a comprehensive guide for researchers, scientists, and quality control professionals on the development and implementation of a QuEChERS-based workflow for carbaryl analysis. The protocol is designed to deliver high-throughput screening and quantitative analysis, ensuring compliance with regulatory standards.
Method Overview
The QuEChERS approach streamlines the sample preparation process into two main stages: extraction and partitioning, followed by dispersive solid-phase extraction (dSPE) for cleanup.[1][3] Initially, the sample is homogenized and extracted with an organic solvent, typically acetonitrile, in the presence of salts to induce phase separation from the aqueous matrix.[3][4] The addition of an isotopically labeled internal standard, such as this compound, early in the workflow compensates for potential analyte loss during sample preparation and instrumental analysis, thereby improving method precision and accuracy.[5][6] The subsequent dSPE cleanup step employs a combination of sorbents to remove interfering matrix components like fats, pigments, and sugars.[1]
Experimental Workflow
Figure 1. A schematic of the QuEChERS workflow for carbaryl analysis using an internal standard.
Detailed Protocols
This section outlines the detailed experimental procedures for the analysis of carbaryl in a high-water content matrix (e.g., apples) and a more complex, low-water, high-fat matrix (e.g., avocado).
Protocol 1: Carbaryl Analysis in Apples (High-Water Content)
1. Sample Preparation and Homogenization:
-
Weigh 10 ± 0.1 g of a representative, homogenized apple sample into a 50 mL polypropylene centrifuge tube. For dry commodities, it's necessary to add water prior to extraction to facilitate solvent partitioning.[7]
2. Internal Standard Spiking:
-
Fortify the sample with an appropriate volume of this compound standard solution in acetonitrile to achieve a final concentration of 100 µg/kg.
3. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Seal the tube and shake it vigorously by hand for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., EN 15662 formulation: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).[8]
-
Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥ 3000 g for 5 minutes.
4. Dispersive SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing 150 mg MgSO₄ and 25 mg primary secondary amine (PSA). For matrices with high fat content, C18 sorbent can be added.
-
Shake the dSPE tube for 30 seconds.
-
Centrifuge at ≥ 3000 g for 2 minutes.
5. Final Extract Preparation and Analysis:
-
Transfer the supernatant to an autosampler vial.
-
The extract is now ready for analysis by LC-MS/MS or GC-MS. For LC-MS/MS analysis, a 10-fold dilution with deionized water may be necessary.[8]
Protocol 2: Carbaryl Analysis in Avocado (High-Fat, Low-Water Content)
1. Sample Preparation and Homogenization:
-
Weigh 10 ± 0.1 g of homogenized avocado into a 50 mL centrifuge tube.
-
Due to the low water content, add 8 mL of deionized water and mix thoroughly.
2. Internal Standard Spiking and Extraction:
-
Follow steps 2 and 3 from Protocol 1.
3. Dispersive SPE Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent to effectively remove fatty acids and other nonpolar interferences.
-
Follow steps 4b and 4c from Protocol 1.
4. Final Extract Preparation and Analysis:
-
Proceed with step 5 from Protocol 1.
Quantitative Data Summary
The following tables summarize typical performance data for the QuEChERS method for carbaryl analysis. The use of this compound as an internal standard generally results in high precision, with relative standard deviations (RSDs) well below 20%.
Table 1: Recovery and Precision Data for Carbaryl
| Matrix | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Apple | 10 | 95 | 5 |
| Grape | 10 | 98 | 4 |
| Lettuce | 50 | 92 | 7 |
| Orange | 50 | 96 | 6 |
| Tomato | 100 | 99 | 3 |
Note: Data are representative and compiled from various studies on QuEChERS performance for carbamates.[2][9] Recoveries are generally expected to be within the 70-120% range with RSDs below 20%.[9]
Table 2: Method Detection and Quantification Limits
| Parameter | Typical Range (µg/kg) |
| Limit of Detection (LOD) | 1 - 10 |
| Limit of Quantification (LOQ) | 5 - 20 |
Note: LOD and LOQ values are dependent on the specific matrix and the sensitivity of the analytical instrumentation.[9]
Signaling Pathways and Logical Relationships
The logical progression of the analytical method, from sample to result, is crucial for understanding the workflow's integrity.
Figure 2. Logical flow from sample to quantitative result in the QuEChERS-based analysis.
Conclusion
The QuEChERS method, enhanced by the use of an isotopically labeled internal standard like this compound, provides a highly effective and efficient workflow for the routine analysis of carbaryl residues in a wide range of food matrices. The protocol is characterized by its simplicity, speed, and minimal solvent consumption, aligning with the principles of green analytical chemistry. The presented data demonstrates the method's capability to achieve excellent recovery and precision, meeting the stringent requirements of regulatory bodies for food safety testing. This application note serves as a practical guide for laboratories aiming to implement robust and high-throughput pesticide residue analysis.
References
- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. Analysis of Pesticides and Mycotoxins in Cannabis Brownies [restek.com]
- 6. s4science.at [s4science.at]
- 7. QuEChERS: About the method [quechers.eu]
- 8. gcms.cz [gcms.cz]
- 9. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples [mdpi.com]
Application Note: Solid-Phase Extraction (SPE) Protocol for Carbaryl-d7 in Environmental Water Samples
Introduction
Carbaryl, a widely used carbamate insecticide, is frequently monitored in environmental water samples due to its potential impact on human health and ecosystems. Accurate quantification of carbaryl often employs isotope dilution mass spectrometry, where a stable isotope-labeled internal standard, such as Carbaryl-d7, is crucial for achieving high precision and accuracy by correcting for matrix effects and variations in sample preparation. This application note provides a detailed solid-phase extraction (SPE) protocol for the extraction and preconcentration of this compound from water samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes the analytical performance data for the analysis of carbaryl using SPE followed by LC-MS/MS. The performance of this compound as an internal standard is expected to be comparable to the analyte under the described conditions.
| Parameter | Value | Reference Matrix |
| Limit of Detection (LOD) | 0.012 - 0.08 µg/L | Water/Honey |
| Limit of Quantitation (LOQ) | 0.03 - 0.24 µg/L | Water/Honey |
| Recovery | 84.5% - 123.6% | Water |
| Precision (%RSD) | 0.27% - 6.2% | Water |
| Linear Range | 0.2 - 120 µg/kg | Food |
| Correlation Coefficient (R²) | ≥ 0.9997 | Food |
Note: Data is compiled from multiple sources analyzing carbaryl, with this compound often used as an internal standard. Performance may vary depending on the specific matrix and instrumentation.[1][2][3][4][5]
Experimental Protocol
This protocol details the solid-phase extraction of this compound from water samples using C18 SPE cartridges.
Materials:
-
SPE Device: 100 mg, C18 SPE cartridges
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (reagent grade)
-
Ultrapure water
-
This compound standard solution
-
-
Equipment:
-
SPE vacuum manifold
-
Glass vials
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Centrifuge (optional, for turbid samples)
-
LC-MS/MS system
-
Procedure:
-
Sample Preparation:
-
Collect water samples in clean glass containers.
-
If samples contain particulate matter, allow them to settle or centrifuge.
-
Measure a 50 mL aliquot of the water sample into a clean glass flask.
-
Spike the sample with an appropriate volume of this compound internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 5 mL of methanol through the sorbent bed.
-
Follow with 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 50 mL water sample onto the conditioned C18 cartridge.
-
Apply a gentle vacuum to maintain a flow rate of approximately 1-2 drops per second.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Place a clean collection tube inside the vacuum manifold.
-
Elute the retained analytes by passing 5 mL of acetonitrile through the cartridge.
-
Collect the eluate.
-
-
Sample Reconstitution and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
- 1. Development of a Sensitive and Fast Determination Method for Trace Carbaryl Residues in Food Samples Based on Magnetic COF (TpPa-NH2)@Fe3O4 Nanoparticles and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and application of a solid-phase extraction device in disposable pipette tips for the quantification of carbaryl pesticide in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Carbaryl in Biological Samples Using Carbaryl-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbaryl, a widely used carbamate insecticide, poses potential risks to human health through environmental and dietary exposure. Accurate and sensitive quantification of carbaryl and its metabolites in biological matrices such as urine and blood is crucial for exposure assessment and toxicological studies. The use of a stable isotope-labeled internal standard, such as Carbaryl-d7, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the analysis of carbaryl in urine and blood samples using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of carbaryl using this compound as an internal standard. These values are compiled from various analytical methods and may vary based on the specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS Parameters for Carbaryl and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Carbaryl | 202.1 | 145.1 (Quantifier) | 12-15 |
| 127.1 (Qualifier) | 28-35 | ||
| This compound | 209.0 | 152.0 (Quantifier) | -25 |
| 151.9 | -25 |
Note: Collision energies should be optimized for the specific instrument being used.
Table 2: Method Performance Characteristics
| Parameter | Urine | Blood/Plasma |
| Linearity Range | 0.5 - 100 µg/L | 0.5 - 250 ng/mL |
| Limit of Detection (LOD) | 0.05 - 1 µg/L | 0.015 - 0.151 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 2 µg/L | 0.05 - 0.5 ng/mL |
| Recovery | 80 - 115% | 81 - 107% |
| Precision (RSD) | < 15% | < 18% |
Experimental Protocols
Protocol 1: Analysis of Carbaryl in Human Urine
This protocol describes the enzymatic hydrolysis of carbaryl metabolites, followed by solid-phase extraction (SPE) and LC-MS/MS analysis.
1. Materials and Reagents
-
Carbaryl and this compound analytical standards
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Ammonium acetate buffer (1 M, pH 5.0)
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Formic acid
-
Oasis HLB SPE cartridges (3 cc, 60 mg)
-
Human urine samples
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
-
To a 2 mL microcentrifuge tube, add 500 µL of the urine supernatant.
-
Spike with 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol) to achieve a final concentration of 20 ng/mL.
-
Add 200 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex briefly and incubate at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of conjugated metabolites.
-
After incubation, stop the reaction by adding 200 µL of 1% formic acid in water.
3. Solid-Phase Extraction (SPE)
-
Condition the Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the entire pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode with the transitions listed in Table 1.
Protocol 2: Analysis of Carbaryl in Human Blood (Plasma/Serum)
This protocol utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method for the extraction of carbaryl from plasma or serum.
1. Materials and Reagents
-
Carbaryl and this compound analytical standards
-
Acetonitrile (containing 1% acetic acid)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Human plasma or serum samples
2. Sample Preparation
-
To a 2 mL microcentrifuge tube, add 500 µL of plasma or serum.
-
Spike with 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol) to achieve a final concentration of 2 ng/mL.
-
Add 500 µL of acetonitrile (with 1% acetic acid).
-
Add QuEChERS salts (e.g., 200 mg MgSO₄ and 50 mg NaOAc).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup
-
Transfer the supernatant (acetonitrile layer) to a new microcentrifuge tube containing dSPE sorbent (e.g., 50 mg PSA, 50 mg C18, and 150 mg MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Take an aliquot of the cleaned supernatant and dilute it with water or the initial mobile phase if necessary.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Follow the LC-MS/MS conditions as described in Protocol 1, Section 4.
Visualizations
Caption: Experimental workflow for carbaryl analysis.
Application of Carbaryl-d7 in Environmental Monitoring Studies
Abstract: This document provides detailed application notes and protocols for the use of Carbaryl-d7 as an internal standard in the environmental monitoring of carbaryl. The protocols outlined herein are intended for researchers, scientists, and professionals in drug development and environmental science. Methodologies for sample preparation and analysis of water, soil, and other matrices are described, with a focus on robust and accurate quantification using isotopic dilution techniques.
Introduction
Carbaryl is a broad-spectrum carbamate insecticide used extensively in agriculture and residential settings to control a wide variety of insect pests on fruits, vegetables, and ornamental plants.[1][2][3] Due to its widespread application, there is a potential for environmental contamination of soil, surface water, and groundwater.[4] Monitoring carbaryl residues in the environment is crucial to assess potential risks to human health and ecosystems.[5]
The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective technique to improve the accuracy and precision of analytical methods for quantifying carbaryl.[6] this compound has chemical and physical properties that are nearly identical to native carbaryl, allowing it to mimic the behavior of the analyte during sample preparation and analysis. This co-elution and similar ionization behavior in mass spectrometry enable correction for matrix effects and variations in instrument response, leading to more reliable and reproducible results.[6]
This application note details the use of this compound in methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and highly sensitive technique for pesticide residue analysis.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of carbaryl using this compound as an internal standard. These values are compiled from various environmental monitoring studies and analytical method validation reports.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Water | Soil | Food Matrices (e.g., Brownies) |
| Limit of Quantitation (LOQ) | 0.03 µg/L (ppb)[7] | Varies by soil type | 10 ng/g (ppb)[8] |
| Limit of Detection (LOD) | 0.01 µg/L (ppb)[7] | Varies by soil type | <10 ng/g (ppb) |
| Calibration Range | 0.025 - 1.0 ng/mL[7] | 0.0 - 10.0 µg/mL[9] | 5 - 700 ng/g[8] |
| Recovery | >85%[7] | Method dependent | 75-125% (typical) |
| **Linearity (R²) ** | ≥0.9990[8] | Not specified | ≥0.9939[8] |
Table 2: Carbaryl Concentrations Detected in Environmental Samples
| Matrix | Concentration Range | Location/Study |
| Surface Water | 0.125 - 1737 µg/L (ppb)[10] | Urban areas in California[10] |
| Air | Not Detected - 1.12 µg/m³[10] | Urban areas in California[10] |
| Fruits and Vegetables | Not Detected - 7.56 mg/kg (ppm)[10] | Urban areas in California[10] |
| Foliar Dislodgeable Residues | 1.54 - 7.12 µg/cm²[10] | Urban areas in California[10] |
Experimental Protocols
Protocol for Analysis of Carbaryl in Water Samples
This protocol describes the extraction and analysis of carbaryl from surface and groundwater samples using solid-phase extraction (SPE) followed by LC-MS/MS. This compound is used as an internal standard.
3.1.1. Materials and Reagents
-
Carbaryl and this compound analytical standards
-
Methanol, Acetonitrile, Formic Acid (HPLC grade)
-
Ultrapure water
-
C18 SPE cartridges (e.g., 1 g, 6 mL)[7]
-
Syringe filters (0.45 µm PTFE)[7]
3.1.2. Sample Preparation and Extraction
-
Allow water samples to reach room temperature and mix thoroughly.[7]
-
Measure 25 mL of the water sample into a suitable container.[7]
-
Fortify the sample with a known concentration of this compound internal standard.
-
Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of ultrapure water. Do not allow the cartridge to go dry.[7]
-
Load the 25 mL water sample onto the conditioned C18 SPE cartridge.[7]
-
Wash the cartridge with 5 mL of 25% methanol in water, followed by 5 mL of 50% methanol in water. Discard the eluates.[7]
-
Elute the analytes with 5 mL of 75% methanol in water and collect the eluate.[7]
-
Adjust the final volume of the eluate to 10 mL with ultrapure water.[7]
-
If the sample is cloudy, filter it through a 0.45 µm PTFE syringe filter.[7]
3.1.3. LC-MS/MS Analysis
-
LC Conditions:
-
Column: Reverse-phase C18 column
-
Mobile Phase: A gradient of water with formic acid and acetonitrile or methanol.
-
Injection Volume: 100 µL[7]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7] Monitor for specific precursor-product ion transitions for both carbaryl and this compound.
-
-
Calibration:
-
Quantification:
-
Inject the prepared sample extracts into the LC-MS/MS system.
-
Determine the concentration of carbaryl in the samples by comparing the peak area ratios to the calibration curve.[7]
-
Caption: Workflow for Carbaryl Analysis in Water.
Protocol for Analysis of Carbaryl in Soil Samples
This protocol describes the extraction and analysis of carbaryl from soil samples using solvent extraction followed by LC-MS/MS.
3.2.1. Materials and Reagents
-
Carbaryl and this compound analytical standards
-
Acetone, Dichloromethane, Methanol (HPLC grade)
-
Phosphoric acid
-
Florisil SPE cartridges (optional cleanup)[9]
3.2.2. Sample Preparation and Extraction
-
Weigh a representative portion of the soil sample.
-
Fortify the sample with a known concentration of this compound internal standard.
-
Extract the soil sample with an acetone/water/phosphoric acid mixture.[9]
-
Filter the extract.[9]
-
Partition the carbaryl from the filtrate into dichloromethane.[9]
-
(Optional Cleanup) Pass the dichloromethane extract through a Florisil SPE cartridge to remove interferences.[9]
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[9]
3.2.3. LC-MS/MS Analysis
Follow the LC-MS/MS analysis, calibration, and quantification steps as described in section 3.1.3.
Caption: Workflow for Carbaryl Analysis in Soil.
Signaling Pathways and Logical Relationships
Carbaryl's primary mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[1] This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system in insects.[1] While this is a toxicological pathway, the analytical workflow for environmental monitoring focuses on accurate quantification rather than biological effects. The logical relationship in the analytical process is the use of an internal standard to correct for variations.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. lcms.cz [lcms.cz]
- 7. epa.gov [epa.gov]
- 8. restek.com [restek.com]
- 9. epa.gov [epa.gov]
- 10. Environmental monitoring of carbaryl applied in urban areas to control the glassy-winged sharpshooter in California - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects of Carbaryl-d7 in Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the matrix effects of Carbaryl-d7 in complex samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound in complex matrices.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor recovery of this compound | Inefficient extraction from the sample matrix. Degradation of the analyte during sample preparation. | Optimize the extraction solvent and time. For dry samples like herbs or cereals, add water before extraction to improve analyte release. Ensure the pH of the extraction solvent is controlled, as Carbaryl is susceptible to degradation under certain pH conditions.[1] |
| Signal suppression or enhancement in LC-MS/MS analysis | Co-eluting matrix components interfering with the ionization of this compound. High concentrations of non-volatile matrix components affecting droplet formation in the ESI source. | Implement a more rigorous clean-up step using dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., PSA for acidic interferences, C18 for nonpolar interferences, and GCB for pigments).[2][3] Dilute the sample extract to reduce the concentration of interfering matrix components.[4] Optimize chromatographic conditions to achieve better separation of this compound from matrix interferences. |
| Inconsistent results between samples of the same matrix type | Variability in the composition of the matrix between different samples. Inconsistent sample homogenization. | Ensure thorough homogenization of each sample before extraction.[5] Use a consistent sample-to-solvent ratio for all extractions. Employ matrix-matched calibration for each batch of samples to compensate for variability.[6][7][8] |
| False positives or negatives | Matrix components producing a signal at the same mass transition as this compound. Significant signal suppression leading to the analyte signal falling below the limit of detection. | Confirm the identity of this compound using multiple MRM transitions.[8] Use a stable isotope-labeled internal standard like this compound to correct for signal suppression.[9][10] |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect the analysis of this compound?
Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[10][11] This can lead to either signal suppression (a decrease in the analytical signal) or signal enhancement (an increase in the signal), resulting in inaccurate quantification of the analyte.[10][11]
2. How is this compound used to compensate for matrix effects?
This compound is a stable isotope-labeled internal standard (SIL-IS). Because it has a very similar chemical structure and chromatographic behavior to the target analyte (Carbaryl), it experiences similar matrix effects.[9] By adding a known amount of this compound to the sample before extraction, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio remains relatively constant even if both signals are suppressed or enhanced, thus providing more accurate results.
3. What are the common sample preparation techniques to minimize matrix effects for this compound analysis?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis, including Carbaryl.[1][3] This method involves an extraction with an organic solvent (typically acetonitrile) followed by a clean-up step using dispersive solid-phase extraction (dSPE) with various sorbents to remove interfering matrix components.[2][3]
4. What is matrix-matched calibration and when should it be used?
Matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest.[6][7][8] This approach helps to compensate for matrix effects because the standards and the samples will have a similar matrix composition, leading to similar signal suppression or enhancement.[7][8] It is particularly useful when a suitable stable isotope-labeled internal standard is not available or when dealing with very complex matrices that cause significant matrix effects.[6]
5. How can I quantitatively assess the matrix effect for this compound in my samples?
The matrix effect can be quantified by calculating the matrix factor (MF). This is done by comparing the peak area of this compound in a standard solution prepared in a post-extraction blank matrix with the peak area of a standard in a pure solvent at the same concentration.[11][12]
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates signal suppression.
-
An MF value > 1 indicates signal enhancement.
Quantitative Data on Matrix Effects
The following tables summarize the observed matrix effects for Carbaryl in different complex matrices from various studies. This compound, as an internal standard, is expected to experience similar effects.
Table 1: Matrix Effects in Food Samples
| Matrix | Analytical Method | Matrix Effect Observed | Reference |
| Papaya | GC-MS/MS | Medium signal enhancement | [13] |
| Avocado | GC-MS/MS | Mild signal enhancement | [13] |
| Fruits and Vegetables (general) | LC-MS/MS | Signal suppression or enhancement observed | [14][15] |
| Cannabis Brownies | LC-MS/MS | Matrix effects present, mitigated by matrix-matched calibration | [5] |
Table 2: Matrix Effects in Environmental Samples
| Matrix | Analytical Method | Matrix Effect Observed | Reference |
| Soil | GC-MS/MS | Signal enhancement for most pesticides | [16] |
| Water | LC-MS/MS | Matrix effects can be significant depending on the water source | [17][18] |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in Fruits and Vegetables
This protocol is a general guideline based on the widely used QuEChERS AOAC Official Method 2007.01.[13]
-
Sample Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile with 1% acetic acid.
-
Add a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Clean-up:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a dSPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA). For highly pigmented samples, a sorbent like graphitized carbon black (GCB) may be added.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned-up extract for LC-MS/MS or GC-MS analysis.
-
Protocol 2: Assessment of Matrix Effect
This protocol describes the post-extraction spike method to quantify matrix effects.[11]
-
Prepare a Blank Matrix Extract: Follow the complete sample preparation procedure (e.g., QuEChERS) using a sample of the matrix that is known to be free of Carbaryl.
-
Prepare Standard Solutions:
-
Set A (in solvent): Prepare a series of calibration standards of Carbaryl at different concentrations in the pure solvent used for the final extract.
-
Set B (in matrix): Spike the blank matrix extract with the same concentrations of Carbaryl as in Set A.
-
-
Analysis: Analyze both sets of standards using the same analytical method.
-
Calculation of Matrix Effect (%ME):
%ME = ( (Peak Area in Matrix) / (Peak Area in Solvent) - 1 ) * 100
A positive value indicates signal enhancement, while a negative value indicates signal suppression.
Visualizations
Caption: Experimental workflow for the analysis of this compound in complex samples using the QuEChERS method.
References
- 1. QuEChERS: About the method [quechers.eu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. s4science.at [s4science.at]
- 5. Analysis of Pesticides and Mycotoxins in Cannabis Brownies [restek.com]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. w3.ual.es [w3.ual.es]
- 15. jfda-online.com [jfda-online.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Navigating Signal Integrity in ESI-MS Analysis of Carbaryl-d7: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address signal suppression and enhancement of Carbaryl-d7 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of signal suppression for this compound in ESI-MS?
Signal suppression of this compound in ESI-MS is often a result of matrix effects, where co-eluting endogenous or exogenous components from the sample interfere with the ionization of the analyte.[1][2] Common culprits include salts, phospholipids, proteins, and other compounds present in complex matrices like plasma, urine, and food samples.[1] These interfering substances can compete with this compound for ionization, leading to a decreased signal intensity.[2] Insufficient sample cleanup and suboptimal chromatographic separation can exacerbate these effects.[3]
Q2: Can the signal of this compound be enhanced in ESI-MS? If so, what are the potential causes?
Yes, signal enhancement, although less common than suppression, can occur. This phenomenon is also a manifestation of matrix effects.[1] Certain matrix components can paradoxically increase the ionization efficiency of this compound. This can happen if co-eluting compounds alter the droplet surface tension or charge state in the ESI source in a way that favors the transfer of this compound ions into the gas phase.[2]
Q3: How can I determine if my this compound signal is being suppressed or enhanced?
The most direct way to assess matrix effects is to compare the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which a known amount of this compound is added) with the peak area of a pure standard solution of the same concentration.[1][2]
-
Signal Suppression: The peak area in the matrix is lower than in the pure standard.
-
Signal Enhancement: The peak area in the matrix is higher than in the pure standard.
A Matrix Effect (ME) value can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Standard Solution) x 100
A value < 100% indicates suppression, while a value > 100% indicates enhancement.[2]
Q4: What are the first troubleshooting steps I should take if I suspect signal suppression?
-
Evaluate Sample Preparation: Review your sample cleanup procedure. Inadequate removal of matrix components is a primary cause of suppression. Consider optimizing your existing protocol or implementing more robust techniques like Solid-Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[4][5]
-
Optimize Chromatography: Improve the separation of this compound from interfering matrix components. Modifying the mobile phase composition, gradient profile, or using a different stationary phase can resolve co-elution issues.[6][7]
-
Dilute the Sample: A simple and often effective strategy is to dilute the sample extract. This reduces the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[8]
Troubleshooting Guides
Issue: Low or Inconsistent this compound Signal Intensity
This is a common problem often linked to matrix effects. The following guide provides a systematic approach to troubleshooting.
1. Initial Assessment
-
System Suitability Test: Ensure the LC-MS system is performing optimally by injecting a pure standard of this compound. Check for consistent retention time, peak shape, and intensity.
-
Matrix Effect Evaluation: Perform the post-extraction spike experiment as described in FAQ Q3 to quantify the degree of signal suppression or enhancement.
2. Mitigation Strategies
-
Sample Preparation:
-
Chromatographic Optimization:
-
Gradient Modification: Adjust the gradient to increase the separation between this compound and the region where matrix effects are observed.
-
Column Selection: Consider a column with a different selectivity to improve resolution.
-
-
Instrumental Parameter Optimization:
-
Source Parameters: Optimize ESI source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature to maximize the signal for this compound.
-
Alternative Ionization: If significant and persistent matrix effects are observed with ESI, consider using Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[12]
-
Quantitative Data Summary
The following table summarizes reported matrix effects and recovery data for Carbaryl, which can serve as a close approximation for this compound due to their similar physicochemical properties.
| Matrix | Sample Preparation Method | Analyte | Matrix Effect/Recovery | Reference |
| Indonesian Coffee | QuEChERS | Carbaryl | Moderate Matrix Effect (ME = 28%) | [9] |
| Honey | QuEChERS | Carbaryl | Recovery: 107% - 112% | [13] |
| Honey | Ultrasound-assisted SPE | Carbaryl | Recovery: 107% - 118% | [13] |
| Water | Solid-Phase Extraction (C8) | Carbaryl | Recovery: 80% - 100% | [14] |
| Water | Solid-Phase Extraction (Nanoparticle-based) | Carbaryl | Recovery: 84.5% - 91.9% | [15][16] |
| Rat Feces | QuEChERS | Carbaryl | Recovery: >80% (with optimized method) | [17] |
Experimental Protocols
Protocol for Quantifying Matrix Effects
This protocol allows for the quantitative determination of signal suppression or enhancement.
Materials:
-
Blank matrix (e.g., plasma, food extract) known to be free of this compound.
-
This compound standard solution of known concentration.
-
Mobile phase or a solvent compatible with the final extract.
Procedure:
-
Prepare a Post-Extraction Spiked Sample:
-
Extract a sample of the blank matrix using your established protocol.
-
After the final extraction step, add a known volume of the this compound standard solution to the blank matrix extract to achieve the desired final concentration.
-
-
Prepare a Standard Solution:
-
Prepare a solution of this compound in the mobile phase or reconstitution solvent at the exact same concentration as the post-extraction spiked sample.
-
-
LC-MS Analysis:
-
Inject both the post-extraction spiked sample and the standard solution into the LC-MS system under the same conditions.
-
Record the peak area for this compound from both injections.
-
-
Calculate the Matrix Effect:
-
Use the formula: ME (%) = (Peak Area of Post-Extraction Spiked Sample / Peak Area of Standard Solution) x 100.
-
Generic QuEChERS Protocol for Food Samples
This is a general guideline; specific modifications may be necessary depending on the matrix.
Materials:
-
Homogenized food sample (10-15 g).
-
Acetonitrile (ACN).
-
Magnesium sulfate (MgSO₄), anhydrous.
-
Sodium chloride (NaCl) or sodium acetate.
-
Primary secondary amine (PSA) sorbent for dispersive SPE (dSPE).
-
Centrifuge and centrifuge tubes (50 mL and 2 mL).
Procedure:
-
Extraction:
-
Place 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of ACN.
-
Add the appropriate salting-out mixture (e.g., MgSO₄ and NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 g for 5 minutes.
-
-
Dispersive SPE Cleanup (dSPE):
-
Take an aliquot of the upper ACN layer and transfer it to a 2 mL microcentrifuge tube containing MgSO₄ and PSA.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
The supernatant is the final extract, ready for LC-MS analysis.
-
Generic Solid-Phase Extraction (SPE) Protocol for Water Samples
Materials:
-
Water sample.
-
C18 SPE cartridge.
-
Methanol (MeOH) for conditioning.
-
Deionized water for rinsing.
-
Elution solvent (e.g., ACN or MeOH).
-
Nitrogen evaporator.
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of MeOH through the C18 cartridge, followed by 5 mL of deionized water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the water sample onto the conditioned cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the retained this compound with a suitable volume of elution solvent (e.g., 5 mL of ACN).
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, small volume of mobile phase for LC-MS analysis.
-
Visualizations
Caption: Factors influencing this compound signal in ESI-MS.
Caption: Troubleshooting workflow for signal issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of isoprocarb and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
- 10. epa.gov [epa.gov]
- 11. Design and application of a solid-phase extraction device in disposable pipette tips for the quantification of carbaryl pesticide in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Solid‐phase extraction of carbaryl and malathion from pond and well water | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 15. scienceopen.com [scienceopen.com]
- 16. scielo.br [scielo.br]
- 17. recipp.ipp.pt [recipp.ipp.pt]
Technical Support Center: Optimizing Carbaryl-d7 Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Carbaryl-d7 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from environmental and biological samples?
A1: The most prevalent and effective methods for this compound extraction are Solid-Phase Extraction (SPE) and the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. SPE is often employed for water samples, utilizing cartridges like C18 to retain the analyte, which is then eluted with an organic solvent. The QuEChERS method is widely adopted for more complex matrices such as soil and food, involving an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive SPE (d-SPE) with various sorbents.
Q2: Why is pH control important during the extraction of this compound?
A2: pH is a critical factor influencing the stability and recovery of this compound. Carbaryl is known to be unstable and susceptible to hydrolysis under alkaline conditions (pH > 7). Maintaining a slightly acidic to neutral pH (ideally between 3 and 6) during extraction is crucial to prevent its degradation and ensure higher recovery rates.[1] For desorption from SPE sorbents, acidic conditions (e.g., pH 4) have been shown to be favorable.[1]
Q3: What is the role of a deuterated internal standard like this compound in pesticide analysis?
A3: A deuterated internal standard, such as this compound, is essential for accurate quantification in chromatographic analysis. It is chemically almost identical to the target analyte (Carbaryl) but has a different mass due to the presence of deuterium atoms. By adding a known amount of this compound to the sample before extraction, it experiences similar matrix effects and potential losses during sample preparation and analysis as the native analyte. This allows for the correction of variations in extraction recovery and instrument response, leading to more accurate and reliable quantification of Carbaryl.
Troubleshooting Guide
Low Recovery of this compound
Issue: You are observing significantly lower than expected recovery of this compound in your samples.
Possible Causes and Solutions:
-
Inappropriate pH: this compound may be degrading due to alkaline conditions.
-
Solution: Ensure the pH of your sample and extraction solvent is maintained in the acidic to neutral range (pH 3-6).[1]
-
-
Incorrect Solvent Polarity: The extraction solvent may not be optimal for partitioning this compound from the sample matrix.
-
Solution: For liquid-liquid extractions, consider using solvents like acetonitrile or ethyl acetate. In QuEChERS, acetonitrile is the standard. For SPE, ensure the conditioning, loading, washing, and elution solvents have the appropriate polarities to retain and then elute this compound effectively.
-
-
Suboptimal d-SPE Cleanup Sorbent: The chosen d-SPE sorbent in your QuEChERS method might be too aggressive, leading to the loss of this compound.
-
Solution: Graphitized carbon black (GCB) is known to cause low recovery for planar pesticides like carbaryl. If using GCB, consider reducing the amount or using an alternative sorbent combination like PSA (Primary Secondary Amine) and C18, which are effective in removing interferences without significantly affecting carbaryl recovery.
-
-
Analyte Volatility or Degradation: this compound might be degrading due to exposure to high temperatures or light.
-
Solution: Avoid high temperatures during solvent evaporation steps. Use a gentle stream of nitrogen at a controlled temperature. Protect samples from direct light, especially if they are stored for an extended period.[2]
-
-
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to completely desorb this compound from the SPE sorbent.
-
Solution: Increase the volume or the elution strength of your solvent. For C18 cartridges, a mixture of methanol and water (e.g., 75% methanol) is often effective.[3] You can test the post-elution fraction to see if a significant amount of the analyte remains.
-
Inconsistent Recovery of this compound
Issue: The recovery of this compound is highly variable between samples.
Possible Causes and Solutions:
-
Matrix Effects: Different sample matrices can significantly impact extraction efficiency and cause ion suppression or enhancement in mass spectrometry.
-
Solution: The primary purpose of using a deuterated internal standard is to compensate for matrix effects. However, if variability is still high, ensure that the internal standard is added at the very beginning of the sample preparation process. Optimizing the cleanup step to remove more matrix interferences can also improve consistency.
-
-
Inconsistent Sample Homogenization: Non-homogenous samples will lead to variable extraction efficiencies.
-
Solution: Ensure that solid samples are thoroughly homogenized before taking a subsample for extraction.
-
-
Isotopic Exchange (H/D Exchange): In rare cases, deuterium atoms on the internal standard can exchange with protons from the solvent or matrix, especially under harsh pH conditions.
-
Solution: Use high-purity solvents and ensure the deuterated standard is labeled in a stable position. If H/D exchange is suspected, using a ¹³C-labeled internal standard is a potential alternative as it is not susceptible to this issue.[4]
-
Quantitative Data on Recovery
The following table summarizes recovery data for carbaryl under different extraction conditions. While this data is for carbaryl, the recovery of this compound is expected to be very similar.
| Extraction Method | Matrix | Sorbent/Solvent | pH | Average Recovery (%) | Reference |
| Magnetic SPE | Water | Fe3O4 NPs with SDS | Optimized | 84.5 - 91.9 | [5] |
| SPE | Water | C18 | Not specified | >85 | [3] |
| QuEChERS | Rapeseeds | EMR-Lipid | Not specified | 70 - 120 | [6] |
| QuEChERS | Rapeseeds | Z-Sep | Not specified | Lower than EMR-Lipid | [6] |
| QuEChERS | Rapeseeds | PSA/C18 | Not specified | Lower than EMR-Lipid | [6] |
| Magnetic SPE | Food Samples | COF (TpPa-NH2)@Fe3O4 | 6 | 96.0 - 107.4 | [1] |
Experimental Protocols
Protocol 1: this compound Extraction from Water using SPE
This protocol is a generalized procedure based on common practices for pesticide extraction from water.
-
Sample Preparation:
-
Allow water samples to reach room temperature and mix thoroughly.
-
Filter the water sample through a 0.7-µm glass fiber filter to remove particulate matter.[7]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 1 g, 6 mL) by passing 10 mL of methanol followed by 10 mL of Type I water. Ensure the cartridge does not go dry.[3]
-
-
Sample Loading:
-
Load 25 mL of the filtered water sample onto the conditioned C18 cartridge at a flow rate of approximately 1 drop per second.[3]
-
-
Washing:
-
Wash the cartridge with 5 mL of 50% methanol in water to remove interferences. Discard the eluate.[3]
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of 75% methanol in water. Collect the eluate.[3]
-
-
Final Preparation:
-
Adjust the final volume of the eluate to 10 mL with Type I water.
-
If the sample is cloudy, filter it through a 0.45 µm PTFE syringe filter before analysis by LC-MS/MS.[3]
-
Protocol 2: this compound Extraction from Soil using QuEChERS
This protocol is a generalized procedure based on established QuEChERS methods for soil analysis.
-
Sample Preparation:
-
For soil with ≥70% water content, weigh 10 g into a 50 mL centrifuge tube.
-
For dry soil, weigh 3 g into a 50 mL tube, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[8]
-
-
Internal Standard Spiking:
-
Add a known amount of this compound internal standard solution to the soil sample.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the sample.
-
Shake or vortex vigorously for 5 minutes to extract the pesticides.[8]
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate or citrate).
-
Immediately shake for at least 2 minutes.[8]
-
Centrifuge for 5 minutes at ≥3000 rcf.[8]
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Final Preparation:
-
Filter the purified supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[8]
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound from water samples.
References
- 1. Development of a Sensitive and Fast Determination Method for Trace Carbaryl Residues in Food Samples Based on Magnetic COF (TpPa-NH2)@Fe3O4 Nanoparticles and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welchlab.com [welchlab.com]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Isotopic exchange or degradation of Carbaryl-d7 during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Carbaryl-d7 as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated analog of the insecticide Carbaryl. It is used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Because its chemical and physical properties are nearly identical to Carbaryl, it can effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification of Carbaryl.
Q2: What are the typical analytical techniques for Carbaryl and this compound?
The most common analytical technique is LC-MS/MS. This method offers high selectivity and sensitivity for detecting and quantifying Carbaryl in various complex matrices. Sample preparation often involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.
Q3: What are the potential degradation products of Carbaryl?
The primary degradation product of Carbaryl is 1-naphthol, formed by the hydrolysis of the carbamate ester bond.[1][2][3] Further degradation can lead to other compounds depending on the conditions.
Troubleshooting Guide: Isotopic Exchange and Degradation of this compound
This guide addresses specific issues that users may encounter during the analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor precision and inaccurate quantification | Isotopic back-exchange: Deuterium atoms on the this compound molecule exchange with hydrogen atoms from the solvent (e.g., mobile phase), altering the isotopic distribution and effective concentration of the internal standard. This is more likely to occur at non-neutral pH. | 1. Evaluate mobile phase pH: The stability of deuterated standards can be pH-dependent. While specific quantitative data for this compound is limited, it is best practice to maintain the mobile phase pH as close to neutral as possible unless acidic or basic conditions are required for chromatographic separation. If extreme pH is necessary, minimize the time the sample spends in the mobile phase before injection.2. Check solvent stability: Prepare a solution of this compound in the mobile phase and let it sit for a time equivalent to a typical analytical run. Re-inject and compare the response to a freshly prepared solution to check for degradation or exchange.3. Supplier Information: The deuterium atoms in commercially available this compound are typically located on the naphthalene ring, which are generally stable and less prone to back-exchange compared to deuterium on heteroatoms (O-D, N-D). |
| Interference with the analyte signal | In-source fragmentation of this compound: The deuterated internal standard can lose a deuterium atom in the mass spectrometer's ion source, leading to a fragment ion with the same mass-to-charge ratio (m/z) as the unlabeled Carbaryl. | 1. Optimize MS/MS parameters: Adjust the collision energy and other source parameters to minimize in-source fragmentation. Use the gentlest ionization conditions possible that still provide adequate signal.2. Select appropriate precursor/product ion transitions: Choose MRM transitions that are specific to Carbaryl and this compound and are not common to potential fragment ions resulting from in-source decay. |
| Analyte peak detected in blank samples containing only internal standard | Isotopic impurity of this compound: The deuterated standard may contain a small amount of the unlabeled Carbaryl. | 1. Check the Certificate of Analysis (CoA): The CoA from the supplier should specify the isotopic purity of the standard.2. Inject a high concentration of the internal standard: Prepare and inject a solution of only this compound at a high concentration to assess the level of unlabeled Carbaryl present. |
| Drifting internal standard signal over a sequence of injections | Degradation of this compound in the sample or on the analytical column: Carbaryl and its deuterated analog can degrade under certain conditions. | 1. Sample stability: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C) and protected from light.[4] 2. Column stability: Ensure the column is appropriate for the mobile phase pH and temperature being used. Degradation can occur on the column if conditions are too harsh. |
Experimental Protocols
Sample Preparation using QuEChERS for Solid Matrices (e.g., Cannabis Brownies)
This protocol is adapted from a method for the analysis of pesticides in complex food matrices.[1]
-
Homogenization: Homogenize the solid sample to a fine powder.
-
Extraction:
-
Weigh 0.5 g of the homogenized sample into a 4.0 mL glass vial.
-
Fortify with an appropriate amount of this compound internal standard solution.
-
Add 1.5 mL of acetonitrile containing 1% acetic acid.
-
Vortex and sonicate for 5 minutes.
-
Pass the supernatant through a 100 mg C18 SPE cartridge.
-
Add another 1.5 mL of acidified acetonitrile to the sample pellet, vortex, and pass the supernatant through the same C18 cartridge.[1]
-
-
LC-MS/MS Analysis:
-
Take 750 µL of the combined supernatant and mix with 250 µL of water.
-
Centrifuge for 5 minutes at approximately 7 °C.
-
Inject a 2 µL aliquot of the final extract into the LC-MS/MS system.[1]
-
LC-MS/MS Parameters for Carbaryl and this compound Analysis
The following are typical starting parameters that may require optimization for your specific instrument and application.
-
LC Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate
-
B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
-
Gradient: A typical gradient would start at a low percentage of organic phase (B) and ramp up to a high percentage to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 2 - 10 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions (MRM):
-
Carbaryl: Precursor ion m/z 202.1 → Product ions m/z 145.1, 127.1
-
This compound: Precursor ion m/z 209.1 → Product ion m/z 152.1 (This is a predicted transition and should be optimized on your instrument).
-
Visualizations
References
Technical Support Center: Troubleshooting Carbaryl-d7 Analysis
This technical support center provides troubleshooting guidance for common peak shape and chromatography issues encountered during the analysis of Carbaryl-d7. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected chromatographic behavior of this compound compared to unlabeled Carbaryl?
The chromatographic behavior of this compound, a deuterium-labeled internal standard, is expected to be nearly identical to that of unlabeled Carbaryl.[1] Stable isotope labeling with deuterium results in a negligible difference in polarity and interaction with the stationary phase. Therefore, the retention time and peak shape of this compound should closely mirror that of Carbaryl under the same chromatographic conditions. Any significant deviation in the peak shape of this compound likely indicates a chromatographic issue rather than a compound-specific problem.
Q2: What are the typical causes of poor peak shape in HPLC analysis?
Poor peak shape, including tailing, fronting, and splitting, can arise from a variety of factors. These can be broadly categorized as issues related to the column, the mobile phase, the sample and injection, or the instrument itself. Common causes include column degradation, sample overload, incompatibility between the sample solvent and mobile phase, and extra-column dead volume.[2][3][4][5]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
Possible Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase (e.g., residual silanols) can cause tailing.[4]
-
Solution: Use a highly deactivated, end-capped column.[6] Consider adding a mobile phase modifier, such as a small amount of a competitive base, if analyzing basic compounds.
-
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase.[6]
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or packing material can lead to peak distortion.[7][8]
-
Mismatched pH: If the mobile phase pH is not appropriate for the analyte, it can lead to poor peak shape.
-
Solution: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa for consistent ionization.
-
Caption: Troubleshooting logic for peak tailing issues.
Issue 2: Peak Fronting
Peak fronting is an asymmetrical peak shape where the front half of the peak is broader than the back half.
Possible Causes & Solutions:
-
Sample Overload: Injecting too high a concentration or volume of the sample is a common cause of fronting.[3][5][9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[3][9]
-
Solution: Whenever possible, prepare the sample in the initial mobile phase.[9] If this is not feasible, minimize the injection volume.
-
-
Column Collapse: Physical degradation of the column packing bed can lead to fronting peaks.[3][5][10] This is less common with modern, stable columns but can occur under harsh pH or temperature conditions.[5][11]
-
Solution: If column collapse is suspected, the column will need to be replaced.[10]
-
Issue 3: Split Peaks
Split peaks appear as two or more peaks for a single analyte.
Possible Causes & Solutions:
-
Co-elution: An interfering compound may be co-eluting with this compound.[7]
-
Solution: Adjust the mobile phase composition or gradient to improve separation.[12]
-
-
Blocked Column Frit or Column Void: Particulate matter can block the inlet frit, or a void can form at the head of the column, causing the sample to be introduced unevenly.[2][5][13] This typically affects all peaks in the chromatogram.[2][13]
-
Solution: Replace the guard column if one is in use. Try backflushing the column. If the problem persists, the column may need replacement.[2]
-
-
Sample Injection Issues: Problems with the autosampler, such as an erratic injection movement, can cause peak splitting.[14]
-
Solution: If performing manual injections, ensure a smooth and consistent technique. For autosamplers, perform maintenance on the injector.
-
-
Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase or is significantly different in polarity can lead to peak splitting, especially for early eluting peaks.[14][15]
-
Solution: Prepare the sample in the mobile phase or a solvent with similar properties.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. cannabissciencetech.com [cannabissciencetech.com]
Overcoming interferences in Carbaryl-d7 quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Carbaryl-d7 quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in quantitative analysis?
A1: this compound is a deuterated form of Carbaryl, a broad-spectrum carbamate insecticide. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS, this compound serves as an ideal internal standard (ISTD) for the quantification of Carbaryl.[1][2] Because it is isotopically labeled, it has a slightly higher mass than Carbaryl but exhibits nearly identical chemical and physical properties, including chromatographic retention time and ionization efficiency.[3] This allows it to co-elute with the target analyte and experience similar matrix effects, enabling accurate correction for signal suppression or enhancement and variations during sample preparation.[2][3]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and Carbaryl.[4][5][6] This technique offers high selectivity through the use of Multiple Reaction Monitoring (MRM), which minimizes interference from complex sample matrices.[5][7] While GC-MS/MS can also be used for some pesticides, LC-MS/MS is better suited for thermally labile compounds like carbamates.[4]
Q3: What are the typical MRM transitions for Carbaryl and this compound?
A3: Multiple Reaction Monitoring (MRM) is a highly specific mass spectrometry technique. For quantification, at least two transitions are typically monitored for the analyte (a quantifier and a qualifier) and one for the internal standard. The selection of precursor and product ions is crucial for selectivity.
| Compound | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| Carbaryl | Positive | 202.1 | 145.0 / 145.3 | Quantifier[7] |
| 202.1 | 127.0 / 127.1 | Qualifier[7] | ||
| This compound | Positive | 209.0 / 209.2 | 152.0 / 151.9 | Internal Standard [4][8] |
Q4: What is a "matrix effect," and how does it interfere with this compound quantification?
A4: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[9][10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[4][10] In complex matrices like cannabis, food products, or biological samples, these effects are a primary source of interference.[1][11] Since this compound is used to correct for these effects, understanding and mitigating them is critical for a robust method.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Issue 1: Poor Peak Shape or Signal Response
-
Question: My chromatogram shows poor peak shape (e.g., tailing, fronting) or low signal intensity for this compound and the target analyte. What could be the cause?
-
Answer:
-
Injection Solvent Mismatch: Injecting a sample dissolved in a strong organic solvent (like 100% acetonitrile) into a highly aqueous mobile phase can cause peak distortion. This is a common issue with extracts from QuEChERS methods.[4]
-
Column Contamination: Buildup of non-volatile matrix components on the analytical column can degrade performance.
-
Solution: Use a guard column to protect the analytical column.[12] Implement a robust sample cleanup procedure (e.g., SPE, dSPE) to remove matrix interferences before injection. Regularly flush the column with a strong solvent.
-
-
Suboptimal MS Source Conditions: Incorrect source temperatures or gas flows can lead to inefficient ionization.
-
Solution: Optimize ESI source parameters such as source temperature, nebulizer gas, and drying gas flow to maximize the signal for Carbaryl and this compound.[4]
-
-
Issue 2: High Signal Variability and Poor Reproducibility
-
Question: I am observing significant variability in my results across multiple injections of the same sample. Why is this happening?
-
Answer:
-
Inconsistent Sample Preparation: Variability in extraction efficiency or sample cleanup can lead to inconsistent results.
-
Matrix Effects: Even with an internal standard, severe and variable ion suppression can impact reproducibility.
-
Instrument Carryover: Analyte from a high-concentration sample may appear in subsequent blank or low-concentration samples.
-
Solution: Optimize the needle wash solvent and increase the wash time. Include a blank injection after high-concentration samples. A sufficient hold time at the end of the GC or LC run can also help prevent carryover.[1]
-
-
Issue 3: Inaccurate Quantification (Poor Recovery or Linearity)
-
Question: My recovery is outside the acceptable range (e.g., 70-120%), or my calibration curve is not linear (R² < 0.99). What should I check?
-
Answer:
-
Inappropriate Calibration Strategy: Using solvent-based calibration curves for complex matrix samples can lead to inaccurate results due to uncompensated matrix effects.
-
Analyte Degradation: Carbaryl can be sensitive to pH and temperature, potentially degrading during sample storage or preparation.
-
Internal Standard Issues: The concentration of the internal standard may be incorrect, or it may not be behaving identically to the native analyte.
-
Solution: Verify the concentration and purity of the this compound stock solution. Ensure the internal standard is added at a consistent concentration across all samples, standards, and QCs.
-
-
Experimental Protocols & Data
Protocol 1: QuEChERS Extraction and dSPE Cleanup for Complex Matrices
This protocol is a common starting point for matrices like cannabis, fruits, and vegetables.
-
Homogenization: Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard solution.
-
Hydration & Extraction: Add 10 mL of water (for dry samples) and let it sit for 10 minutes. Add 10 mL of acetonitrile (with 1% acetic acid).
-
Salting Out: Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium acetate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing MgSO₄ (to remove water) and primary secondary amine (PSA) or C18 sorbent (to remove interferences).
-
Final Preparation: Vortex, centrifuge, and transfer the final extract for LC-MS/MS analysis. Dilute with mobile phase A if necessary.[4][12]
Protocol 2: Solid Phase Extraction (SPE) for Water Samples
This protocol is suitable for cleaning up water samples.
-
Sample Preparation: Take a defined volume of the water sample.
-
Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Pass the water sample through the conditioned C18 cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 50% methanol in water) to remove polar interferences.
-
Elution: Elute Carbaryl and this compound with a stronger solvent like 75% methanol in water or acetonitrile.[15]
-
Final Volume Adjustment: Adjust the eluate to a known final volume and analyze by LC-MS/MS.[15]
Quantitative Data Summary
The following tables summarize typical parameters for a validated Carbaryl quantification method using LC-MS/MS.
Table 1: LC-MS/MS Instrument Conditions
| Parameter | Setting |
| LC System | UHPLC System |
| Analytical Column | C18 Reverse-Phase (e.g., 2.7 µm, 100 mm x 2.1 mm)[1] |
| Mobile Phase A | Water with 2 mM ammonium formate and 0.1% formic acid[12] |
| Mobile Phase B | Methanol with 2 mM ammonium formate and 0.1% formic acid[12] |
| Flow Rate | 0.4 mL/min[12] |
| Column Temperature | 40 °C[12] |
| Injection Volume | 1.5 - 5 µL[12] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Source Temperature | 450 °C[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |
Table 2: Method Performance Characteristics
| Parameter | Typical Value | Notes |
| Linearity (R²) | ≥ 0.995 | For matrix-matched calibration curves[1] |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/g (ppb) | Dependent on matrix and instrument sensitivity[1][7] |
| Accuracy (Recovery %) | 80 - 120% | For QC samples at multiple concentration levels[7] |
| Precision (%RSD) | < 15% | For replicate preparations of QC samples[2] |
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound quantification.
References
- 1. Analysis of Pesticides and Mycotoxins in Cannabis Brownies [restek.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. s4science.at [s4science.at]
- 5. phcog.com [phcog.com]
- 6. researchgate.net [researchgate.net]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. CA3089347A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. gcms.cz [gcms.cz]
- 13. agilent.com [agilent.com]
- 14. c45association.com [c45association.com]
- 15. epa.gov [epa.gov]
Improving sensitivity for low-level detection with Carbaryl-d7
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Carbaryl-d7. Our aim is to help you improve sensitivity for low-level detection and overcome common challenges encountered during your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a deuterated form of Carbaryl, meaning that seven hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of Carbaryl in various samples. Since this compound is chemically almost identical to Carbaryl, it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished from the non-labeled Carbaryl by a mass spectrometer. The use of an isotopically labeled internal standard like this compound is crucial for accurate quantification as it can compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[1][2][3][4]
Q2: What are the typical mass transitions (MRM) for Carbaryl and this compound in LC-MS/MS analysis?
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique used in tandem mass spectrometry. For Carbaryl, common precursor ions and their corresponding product ions are utilized for quantification and confirmation. While the exact mass transitions can vary slightly based on the instrument and source conditions, here are some commonly reported values:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantification | Product Ion (m/z) - Confirmation | Collision Energy (V) |
| Carbaryl | 202.0 | 145.0 | 127.0 | 13 - 37 |
| This compound | 209.0 | 151.9 | - | -25 |
Data compiled from multiple sources.[1][5][6][7]
Q3: What are "matrix effects," and how can they affect the detection of this compound?
Matrix effects are a common challenge in LC-MS/MS analysis, referring to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[8][9] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and sensitivity of your measurements.[3][10] In complex matrices such as cannabis, food products, or biological fluids, these effects can be particularly pronounced.[1][8][11] Utilizing this compound as an internal standard helps to correct for these effects, as it is similarly affected by the matrix as the target analyte, Carbaryl.[2][4]
Troubleshooting Guide for Low-Level Detection
This guide addresses common issues that can lead to poor sensitivity when analyzing low concentrations of this compound and its corresponding analyte, Carbaryl.
Problem: I am observing a weak or no signal for this compound.
This is a common issue that can stem from several factors throughout the analytical workflow. The following troubleshooting steps will guide you through potential causes and solutions.
Step 1: Investigate Sample Preparation
Inefficient sample extraction and cleanup can lead to significant signal loss.
-
Are you using an appropriate extraction method? The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and has shown good recoveries for Carbaryl in various matrices.[1][7][12] This method typically involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).
-
Is your sample cleanup sufficient? For complex matrices, a dSPE cleanup step with reagents like magnesium sulfate (MgSO4), primary secondary amine (PSA), and C18 can effectively remove interferences.[1] Inadequate cleanup can lead to significant matrix effects and ion suppression.
Experimental Protocol: QuEChERS Sample Preparation
This protocol is a general guideline and may need to be optimized for your specific sample matrix.
-
Homogenization: Homogenize your sample to ensure it is representative. For solid samples, cryogenic grinding can be effective.[11]
-
Extraction:
-
Weigh 1-5 g of your homogenized sample into a 50 mL centrifuge tube.
-
Add the appropriate amount of your this compound internal standard solution.
-
Add 5-10 mL of acetonitrile (often with 1% acetic acid).[11]
-
Add QuEChERS extraction salts (e.g., MgSO4 and sodium acetate).[1]
-
Vortex vigorously for 1-2 minutes and then centrifuge at high speed (e.g., 7000 rpm) for 5 minutes.[1]
-
-
Cleanup (dSPE):
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Add it to a dSPE tube containing MgSO4, PSA, and C18.[1]
-
Vortex for 1 minute and centrifuge.
-
-
Final Preparation:
-
Take the cleaned extract and dilute it with an appropriate solvent (e.g., acetonitrile/water) before injection into the LC-MS/MS system.[1]
-
Step 2: Optimize LC-MS/MS Parameters
Suboptimal instrument settings are a primary cause of poor sensitivity.
-
Is your ionization source optimized? Electrospray ionization (ESI) in positive mode is commonly used for Carbaryl analysis.[1][6] Ensure that source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) are optimized for maximum signal intensity. For some compounds, Atmospheric Pressure Chemical Ionization (APCI) might offer better sensitivity, especially for less polar analytes.[3]
-
Are your mobile phase and gradient conditions suitable? A reverse-phase C18 column is typically used for the separation of Carbaryl.[13] The mobile phase often consists of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as formic acid or ammonium formate to improve ionization efficiency.[10][12] A well-optimized gradient elution can help separate Carbaryl from matrix interferences, reducing ion suppression.
-
Have you optimized the MRM transitions and collision energies? The selection of appropriate precursor and product ions, along with the optimization of collision energy for each transition, is critical for achieving high sensitivity and specificity.[5][6][12] It is advisable to perform an infusion of a standard solution to determine the optimal parameters for your specific instrument.
LC-MS/MS Parameter Optimization Workflow
References
- 1. s4science.at [s4science.at]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. c45association.com [c45association.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Pesticides and Mycotoxins in Cannabis Brownies [restek.com]
- 12. phcog.com [phcog.com]
- 13. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Carbaryl-d7 in different autosampler conditions
This technical support center provides guidance on the stability of Carbaryl-d7 in various autosampler conditions to assist researchers, scientists, and drug development professionals in troubleshooting potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]
Q2: How should I handle this compound solutions for analysis?
This compound is slightly soluble in methanol, ethyl acetate, and chloroform.[1] For analytical purposes, stock solutions are often prepared in organic solvents. Due to the potential for degradation, it is advisable to prepare fresh working solutions or to validate the stability of stored solutions under your specific laboratory conditions.
Q3: What factors can affect the stability of this compound in an autosampler?
Several factors can influence the stability of this compound in an autosampler vial:
-
pH: Carbaryl, the non-deuterated analogue, is known to be unstable under alkaline conditions (pH > 7) and is more stable in acidic to neutral solutions.[2] It is expected that this compound will exhibit similar behavior.
-
Solvent Composition: The choice of solvent can impact stability. While slightly soluble in methanol, some pesticides have shown better stability in acetonitrile, particularly when acidified.[1][3]
-
Temperature: Higher temperatures can accelerate degradation. It is common practice to maintain the autosampler at a cool temperature (e.g., 4-10°C) to minimize degradation during analytical runs.
-
Light Exposure: Photodegradation can occur, as has been observed with Carbaryl in acetonitrile when exposed to UV radiation.[4] It is advisable to use amber vials to protect solutions from light.
Q4: Are there any known issues with this compound stability in complex matrices?
In a study involving the analysis of pesticides in cannabis brownies, extracts containing this compound were found to have acceptable stability for 48 hours in an LC autosampler. However, the specific storage temperature and solvent composition in the autosampler were not detailed. Complex matrices can contain components that may affect the pH or otherwise promote degradation.
Troubleshooting Guide
If you are experiencing issues such as poor peak shape, loss of signal intensity, or inconsistent results with this compound, consider the following troubleshooting steps.
Logical Workflow for Troubleshooting this compound Instability
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development of a Sensitive and Fast Determination Method for Trace Carbaryl Residues in Food Samples Based on Magnetic COF (TpPa-NH2)@Fe3O4 Nanoparticles and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c45association.com [c45association.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression of Carbaryl-d7 in LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression of Carbaryl-d7 in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. It is designed for researchers, scientists, and drug development professionals to help identify, mitigate, and resolve common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1] The "matrix" includes all components in the sample other than the analyte of interest, such as salts, lipids, and proteins. This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analytical method.[2][3] Even though this compound is a deuterated internal standard intended to compensate for such effects, significant or differential suppression can still lead to inaccurate quantification of the target analyte (Carbaryl).[4][5]
Q2: How does a deuterated internal standard like this compound help with ion suppression?
A2: A deuterated internal standard (D-IS) is chemically almost identical to the analyte.[6] The primary role of this compound is to act as an internal reference to correct for variations during both sample preparation and analysis.[4] Because it is expected to have nearly identical physicochemical and chromatographic properties to Carbaryl, it should experience the same degree of ion suppression.[1] By adding a known amount of this compound to every sample and standard, quantification is based on the ratio of the analyte's response to the internal standard's response. This ratiometric measurement corrects for signal loss, leading to more accurate and precise results.
Q3: Can this compound fail to correct for ion suppression accurately?
A3: Yes, under certain circumstances. While deuterated internal standards are the "gold standard," they do not always perfectly correct for ion suppression.[1][5] This can occur if:
-
Chromatographic Separation: There is a slight difference in retention time between Carbaryl and this compound. Excessive deuteration can sometimes cause this separation, exposing the analyte and the standard to different matrix components as they elute, which leads to differential matrix effects.[4][5]
-
Variable Matrix Effects: The composition of the matrix varies significantly from sample to sample, causing inconsistent ion suppression that the internal standard cannot fully compensate for.[1]
-
High Concentration of Interferences: The concentration of co-eluting matrix components is so high that it suppresses the signal of both the analyte and the internal standard to a point below reliable detection.[2]
Q4: What are the ideal purity requirements for this compound?
A4: For reliable and accurate quantification, this compound should have high chemical and isotopic purity. The generally recommended requirements are a chemical purity of >99% and an isotopic enrichment of ≥98%.[4][6] High chemical purity prevents interference from other compounds, while high isotopic purity minimizes the presence of the unlabeled analyte (Carbaryl) in the internal standard solution, which would cause an overestimation of the analyte's concentration.[6]
Troubleshooting Guide
Problem: Inconsistent or low signal intensity for this compound.
This common issue can stem from several sources. The following troubleshooting workflow can help diagnose and resolve the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Method Validation for Carbaryl Analysis: A Comparative Guide Using Carbaryl-d7 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of carbaryl in various matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of Carbaryl-d7 as a stable isotope-labeled internal standard is central to the methodologies discussed, ensuring high accuracy and precision in analytical results. This document outlines detailed experimental protocols and presents a summary of method validation parameters to aid in the selection and implementation of the most suitable method for your research needs.
Comparative Overview of Analytical Methods
The choice between LC-MS/MS and GC-MS/MS for carbaryl analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Both techniques offer high selectivity and sensitivity, particularly when coupled with the use of an isotopic internal standard like this compound. Stable isotope-labeled internal standards are the gold standard for quantitative analysis as they co-elute with the target analyte and experience similar matrix effects and ionization suppression, thus providing a more accurate quantification.[1]
Table 1: Comparison of Method Validation Parameters for Carbaryl Analysis
| Parameter | LC-MS/MS | GC-MS/MS | Source(s) |
| Limit of Quantification (LOQ) | 0.03 ppb (water), 10 ng/g (soil/sediment) | 0.50 ng/mL (plasma) | [2][3] |
| Limit of Detection (LOD) | 0.01 ppb (water), 3.0 ng/g (soil/sediment) | 0.015-0.151 ng/mL (plasma) | [2][3][4] |
| Linearity (r²) | >0.999 | >0.99 | [4][5] |
| Accuracy (Recovery %) | 89.53 - 101.72% (water), 81-107% (plasma) | 89% (grasshoppers) | [4][5][6] |
| Precision (RSD %) | < 2% (vegetables) | < 18% (plasma) | [4][7] |
Experimental Protocols
Effective sample preparation is critical for accurate and reproducible results. The following sections detail common extraction and clean-up procedures for different matrices.
Sample Preparation: QuEChERS for Food and Biological Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food and agricultural matrices.[8][9][10][11][12]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or biological tissue)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl) or Sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for pigmented samples)
-
This compound internal standard solution
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add the this compound internal standard.
-
Add 10-15 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge.
-
Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing PSA, C18, and/or GCB.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a common and effective method for the extraction and pre-concentration of carbaryl from water samples.[2]
Materials:
-
Water sample
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
This compound internal standard solution
Procedure:
-
Add the this compound internal standard to the water sample.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the water sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a solution of methanol and water to remove interferences.
-
Elute the carbaryl and this compound with a higher concentration of methanol or acetonitrile.
-
The eluate can be concentrated and reconstituted in a suitable solvent for LC-MS/MS or GC-MS/MS analysis.
Analytical Instrumentation and Conditions
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of carbaryl.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate, is employed.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Two MRM transitions are typically monitored for carbaryl (e.g., 202→145 m/z for quantification and 202→127 m/z for confirmation) and one for this compound (e.g., 209→152 m/z).[3]
GC-MS/MS Analysis
Carbaryl is a thermally labile compound, which can make GC analysis challenging. Derivatization is often required to improve its thermal stability and chromatographic behavior.
-
Derivatization: A common approach is trifluoroacetylation.[4]
-
Chromatographic Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is suitable.
-
Ionization: Electron ionization (EI) is typically used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in MRM mode provides the necessary selectivity.
Conclusion
Both LC-MS/MS and GC-MS/MS are powerful techniques for the accurate and sensitive quantification of carbaryl when used in conjunction with a stable isotope-labeled internal standard like this compound. LC-MS/MS offers the advantage of analyzing thermally labile compounds without derivatization, making it a more direct and often simpler approach. GC-MS/MS, while potentially requiring a derivatization step, can provide excellent separation efficiency and is a well-established technique in many laboratories. The choice of method will ultimately depend on the specific application, matrix complexity, and available resources. The validation data and experimental protocols provided in this guide serve as a valuable resource for researchers to establish robust and reliable methods for carbaryl analysis.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. Determination of carbofuran, carbaryl and their main metabolites in plasma samples of agricultural populations using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. food-safety.com [food-safety.com]
- 12. recipp.ipp.pt [recipp.ipp.pt]
The Gold Standard for Carbaryl Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the insecticide Carbaryl, the choice of an internal standard is a critical factor that directly impacts the reliability and accuracy of results. This guide provides an objective comparison of Carbaryl-d7, a deuterated stable isotope-labeled (SIL) internal standard, with alternative approaches, supported by experimental data from various studies. The evidence overwhelmingly supports the use of SIL internal standards for achieving the highest levels of linearity, accuracy, and precision.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based assays.[1] Their near-identical physicochemical properties to the analyte of interest ensure they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[1] This guide will delve into the performance of this compound and compare it with other potential internal standards.
Performance Comparison: this compound vs. Alternative Internal Standards
The use of a deuterated internal standard such as this compound consistently demonstrates superior performance in terms of linearity, accuracy (recovery), and precision (relative standard deviation - RSD) across various matrices.
| Parameter | This compound (or other SILs) | Structural Analogs | No Internal Standard |
| Linearity (R²) | Typically ≥0.999 | Generally ≥0.99, but may be more susceptible to matrix effects. | Variable, often <0.99, and highly dependent on matrix cleanliness. |
| Accuracy (% Recovery) | 80-120% (often tighter, e.g., 98.15-98.51%)[2] | 70-120%, with higher variability.[3] | Can be highly variable and fall outside acceptable ranges (e.g., <70% or >130%). |
| Precision (% RSD) | Typically <15% (often <5%)[3] | Can be <20%, but often higher than with SILs.[3] | Often >20%, indicating poor reproducibility. |
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for validating an analytical method for Carbaryl quantification using an internal standard.
Caption: Workflow for Linearity, Accuracy, and Precision Assessment.
Detailed Experimental Protocols
The following are detailed methodologies for conducting the key experiments to evaluate the linearity, accuracy, and precision of a Carbaryl quantification method using this compound as an internal standard. These protocols are based on common practices in analytical chemistry.[4][2][5]
Preparation of Stock Solutions and Standards
-
Carbaryl Stock Solution (1 mg/mL): Accurately weigh 10 mg of Carbaryl reference standard and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Carbaryl stock solution with a suitable solvent (e.g., methanol or acetonitrile) to create calibration standards. A typical concentration range for linearity assessment is 1 to 500 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the IS stock solution. This solution will be added to all calibration standards, QC samples, and unknown samples to achieve a constant final concentration.
Linearity Assessment
-
Preparation of Calibration Standards: Prepare a set of at least five calibration standards by spiking the appropriate amount of Carbaryl working standard solution and a constant amount of the this compound internal standard working solution into a blank matrix extract (e.g., extracted plasma, water, or food homogenate).
-
Analysis: Analyze each calibration standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Processing: For each standard, determine the peak areas of Carbaryl and this compound. Calculate the peak area ratio (Carbaryl peak area / this compound peak area).
-
Calibration Curve: Plot the peak area ratio against the known concentration of Carbaryl for each calibration standard.
-
Evaluation: Perform a linear regression analysis on the calibration curve. The method is considered linear if the coefficient of determination (R²) is ≥ 0.99.
Accuracy and Precision Assessment
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking known amounts of Carbaryl into a blank matrix. Add the this compound internal standard to each QC sample at the same concentration as in the calibration standards.
-
Analysis: Analyze at least five replicates of each QC concentration level in a single analytical run (for intra-day precision and accuracy) and on different days (for inter-day precision and accuracy).
-
Calculation of Accuracy: Determine the concentration of Carbaryl in each QC sample using the calibration curve. Accuracy is calculated as the percentage of the measured concentration relative to the nominal (spiked) concentration:
-
Accuracy (%) = (Measured Concentration / Nominal Concentration) x 100
-
Acceptable accuracy is typically within 85-115% (or 80-120% at the lower limit of quantification).
-
-
Calculation of Precision: Precision is expressed as the relative standard deviation (% RSD) of the measurements for each QC level:
-
% RSD = (Standard Deviation of Measured Concentrations / Mean of Measured Concentrations) x 100
-
Acceptable precision is typically an RSD of ≤15% (or ≤20% at the lower limit of quantification).
-
Alternative Internal Standards and Their Limitations
While this compound is the ideal choice, other compounds are sometimes used as internal standards. It is crucial to understand their potential drawbacks.
-
Structural Analogs: These are compounds with a similar chemical structure to the analyte but are not isotopically labeled. For carbamates, other carbamate pesticides could be considered.[6]
-
Advantages: More readily available and less expensive than SILs.
-
Disadvantages:
-
Different Retention Times: They will not co-elute with Carbaryl, meaning they may not experience the same matrix effects at the same time.
-
Varying Ionization Efficiency: Their ionization efficiency can differ from Carbaryl and be affected differently by matrix components, leading to inaccurate compensation.
-
Potential for Presence in Samples: There is a risk that the chosen analog may be present in the actual samples being analyzed.
-
-
-
No Internal Standard (External Calibration): This method relies solely on a calibration curve generated from standards prepared in a clean solvent.
-
Advantages: Simplest approach.
-
Disadvantages:
-
High Susceptibility to Matrix Effects: This method does not account for signal suppression or enhancement caused by the sample matrix, leading to significant inaccuracies.
-
Poor Reproducibility: Variations in sample preparation and instrument performance are not corrected for, resulting in poor precision.
-
-
References
Quantitative Analysis of Carbaryl: A Comparison of LC-MS/MS Methods Utilizing Carbaryl-d7 and Alternative Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of carbaryl, a widely used carbamate insecticide, is crucial for environmental monitoring, food safety, and toxicological studies. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for carbaryl using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a focus on the performance of the deuterated internal standard, Carbaryl-d7, against other commonly employed internal standards.
The use of a stable isotope-labeled internal standard, such as this compound, is a state-of-the-art approach in quantitative mass spectrometry.[1] These standards, being chemically identical to the analyte, co-elute and experience similar matrix effects, leading to more accurate and precise quantification.[1][2] This guide presents experimental data from various studies to aid researchers in selecting the most appropriate analytical method for their specific needs.
Performance Data: LOD and LOQ of Carbaryl
The following tables summarize the limit of detection (LOD) and limit of quantification (LOQ) for carbaryl in various matrices using different internal standards. These values are critical for determining the lowest concentration of carbaryl that can be reliably detected and quantified in a given sample.
| Internal Standard | Matrix | LOD | LOQ | Analytical Method |
| This compound | Cannabis Brownies | - | 5 ng/g (calibration range start) | LC-MS/MS |
| Not Specified | Honey | 0.05 - 0.08 ppb | 0.16 - 0.24 ppb | LC-MS/MS |
| Not Specified | Surface & Ground Water | >3x Signal-to-Noise | 0.03 ppb (30 ppt) | LC-MS/MS |
| Not Specified | Soil & Sediment | 3.0 ng/g | 10 ng/g | LC-MS/MS |
| ¹³C₆-Carbaryl | Vegetables | - | - (Linear range: 5 to 200 µg/kg) | ID-LC/MS/MS |
| Triphenyl phosphate (TPP) | Rice | 0.008 µg/g | 0.025 µg/g | LC-MS/MS |
| Triphenyl phosphate (TPP) | Animal Fluids | - | 5 ng/g | LC-MS/MS |
LOD (Limit of Detection): The lowest concentration of an analyte that can be reliably distinguished from background noise. LOQ (Limit of Quantification): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. ppb (parts per billion) is equivalent to µg/L or µg/kg. ppt (parts per trillion) is equivalent to ng/L or ng/kg.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are summaries of key experimental protocols cited in this guide.
Method 1: Analysis of Carbaryl in Cannabis Brownies using this compound
This method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation followed by LC-MS/MS analysis.
-
Sample Preparation (QuEChERS):
-
Homogenize 0.5 g of pulverized brownie sample.
-
Fortify with a mixture of internal standards, including this compound, at 200 ng/g.
-
Add 1.5 mL of acetonitrile with 1% acetic acid, vortex, and sonicate for 5 minutes.
-
Pass the supernatant through a C18 SPE cartridge.
-
Repeat the extraction with an additional 1.5 mL of acidified acetonitrile and pass through the same cartridge.
-
For LC-MS/MS analysis, mix 750 µL of the supernatant with 250 µL of water and centrifuge.
-
-
LC-MS/MS Conditions:
-
Instrumentation: LC-MS/MS system (specific model not detailed in the provided abstract).
-
Calibration: A nine-point calibration curve ranging from 5 to 700 ng/g was prepared in the matrix.
-
Method 2: Analysis of Carbaryl in Honey
This study outlines an LC-MS/MS method for determining carbaryl residues in honey, comparing QuEChERS and ultrasound-assisted solid-phase extraction (SPE) techniques.[3]
-
Sample Preparation (QuEChERS):
-
Mix 10 g of honey with 10 mL of water.
-
Add 10 mL of acetonitrile and shake vigorously.
-
Add magnesium sulfate and sodium acetate, vortex, and centrifuge.
-
The supernatant is subjected to dispersive SPE (dSPE) cleanup with PSA and C18.
-
-
LC-MS/MS Conditions:
Method 3: Analysis of Carbaryl in Water
This protocol describes a method for the analysis of carbaryl in surface and ground water using solid-phase extraction and LC-MS/MS.
-
Sample Preparation (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 25 mL of the water sample onto the cartridge.
-
Wash the cartridge with 25% methanol in water, followed by 50% methanol in water.
-
Elute the analyte with 75% methanol in water.
-
-
LC-MS/MS Conditions:
-
Instrumentation: LC-MS/MS with a turbo-ion interface.
-
Calibration: A standard curve is generated in the range of 0.025 ng/mL to 1 ng/mL.
-
Method 4: Analysis of Carbaryl in Rice using Triphenyl Phosphate (TPP)
This method details a multi-residue analysis of pesticides, including carbaryl, in rice using a modified QuEChERS method with TPP as the internal standard.[4]
-
Sample Preparation (Modified QuEChERS):
-
Weigh 10 g of homogenized rice sample.
-
Add 10 mL of acetonitrile and the internal standard (TPP).
-
Add magnesium sulfate and sodium acetate, vortex, and centrifuge.
-
The supernatant is cleaned up using dispersive SPE with PSA.
-
-
LC-MS/MS Conditions:
Workflow and Pathway Diagrams
To visually represent the analytical processes, the following diagrams were generated using Graphviz (DOT language).
References
- 1. lcms.cz [lcms.cz]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. phcog.com [phcog.com]
- 4. Method Development for Simultaneous Determination of 41 Pesticides in Rice Using LC-MS/MS Technique and Its Application for the Analysis of 60 Rice Samples Collected from Tehran Market - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Carbaryl Analysis: Carbaryl-d7 vs. 13C-Carbaryl
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the insecticide Carbaryl, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used isotopically labeled internal standards for Carbaryl: the deuterated analog, Carbaryl-d7, and the carbon-13 enriched, ¹³C-Carbaryl. This comparison is based on theoretical principles and supported by available experimental data to aid in the selection of the most suitable internal standard for your analytical needs.
Introduction to Isotopically Labeled Internal Standards
In quantitative mass spectrometry (MS)-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), internal standards are essential for correcting for analyte loss during sample preparation and for mitigating matrix effects that can suppress or enhance the analyte signal. The ideal internal standard is a stable, isotopically labeled version of the analyte of interest. These standards are chemically identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, but have a different mass, allowing them to be distinguished by the mass spectrometer.
Head-to-Head Comparison: this compound vs. ¹³C-Carbaryl
While both this compound and ¹³C-Carbaryl serve as effective internal standards, there are key differences in their isotopic labeling that can influence analytical performance.
Theoretical Advantages of ¹³C-Carbaryl:
-
Co-elution: ¹³C-labeled standards have physicochemical properties that are virtually identical to their unlabeled counterparts. This results in near-perfect co-elution during chromatographic separation. Co-elution is crucial for accurate compensation of matrix effects, as both the analyte and the internal standard experience the same ionization conditions at the same time.
-
Isotopic Stability: The carbon-13 isotope is stable and not susceptible to exchange with other atoms in the sample or solvent. This ensures the isotopic purity of the internal standard is maintained throughout the analytical process.
Potential Considerations for this compound:
-
Chromatographic Shift: The replacement of hydrogen with deuterium can sometimes lead to slight differences in retention time compared to the unlabeled analyte. This chromatographic shift, although often minimal, can result in the analyte and internal standard eluting into the ion source at slightly different times, potentially leading to incomplete correction for matrix effects, especially in complex matrices with rapidly changing ion suppression or enhancement zones.[1][2]
-
Isotopic Exchange: While the deuterium atoms in this compound are placed on the naphthalene ring, which is generally stable, there is a theoretical possibility of hydrogen-deuterium (H-D) exchange under certain analytical conditions, such as extreme pH or temperature.[3] This could compromise the integrity of the internal standard.
Performance Data from Experimental Studies
Table 1: Performance Data for this compound in Complex Matrices
| Matrix | Analytical Method | Recovery (%) | Precision (%RSD) | Linearity (r²) | Reference |
| Cannabis Brownies | LC-MS/MS | 92.1 - 104 | 2.82 - 11.7 | ≥0.9939 | [4] |
| Chocolate | LC-MS/MS | Not explicitly stated for Carbaryl, but the method showed excellent results for all target analytes. | Not explicitly stated for Carbaryl, but the method showed excellent results for all target analytes. | Not explicitly stated for Carbaryl, but the method showed excellent results for all target analytes. | [5] |
Note: The data for this compound demonstrates its successful application in challenging food matrices, yielding good recovery and precision.
Performance of ¹³C-Carbaryl:
A European reference method for pesticide analysis in cereals and cereal-based products lists ¹³C₆-Carbaryl as the internal standard for quantification by LC-MS/MS.[6] While this indicates its suitability and acceptance in a regulatory context, the specific validation data with recovery and precision values were not detailed in the available document. The general consensus in the scientific literature is that ¹³C-labeled standards provide the most accurate and precise results due to their superior ability to mimic the analyte's behavior.[7][8][9][10]
Experimental Protocols
Below are generalized experimental protocols for the analysis of Carbaryl using an isotopically labeled internal standard, based on common methodologies like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
QuEChERS Sample Preparation Protocol
This protocol is a widely used method for the extraction of pesticides from food and agricultural samples.
-
Homogenization: Weigh a representative portion of the homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (this compound or ¹³C-Carbaryl) to the sample.
-
Extraction: Add an appropriate volume of acetonitrile (e.g., 10-15 mL), and shake vigorously.
-
Salting Out: Add a QuEChERS salt packet (commonly containing MgSO₄, NaCl, and citrate buffers) and shake vigorously.
-
Centrifugation: Centrifuge the sample to separate the acetonitrile layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a dSPE tube containing sorbents like primary secondary amine (PSA) and MgSO₄ to remove interferences.
-
Final Extract Preparation: Centrifuge the dSPE tube and transfer the supernatant to a vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often containing additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Carbaryl.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Carbaryl and its internal standard are monitored.
-
Data Analysis: The ratio of the peak area of the Carbaryl to the peak area of the internal standard is used for quantification against a calibration curve.
-
Visualizing the Workflow and Comparison
The following diagrams illustrate the analytical workflow and the conceptual comparison between the two internal standards.
References
- 1. myadlm.org [myadlm.org]
- 2. researchgate.net [researchgate.net]
- 3. ukisotope.com [ukisotope.com]
- 4. Analysis of Pesticides and Mycotoxins in Cannabis Brownies [restek.com]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One moment, please... [isolife.nl]
- 10. 13C Labeled internal standards | LIBIOS [libios.fr]
Inter-laboratory Comparison of Carbaryl Analysis Using Carbaryl-d7 as an Internal Standard
Affiliation: Google Research
Abstract
This guide provides a comprehensive framework for an inter-laboratory comparison of carbaryl analysis utilizing Carbaryl-d7 as an internal standard. The objective is to present a standardized protocol and a comparative analysis of hypothetical data from multiple laboratories to guide researchers, scientists, and drug development professionals in evaluating analytical performance. The methodologies detailed herein are synthesized from established analytical procedures, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data is presented to highlight key performance indicators such as accuracy, precision, and recovery. This guide serves as a practical tool for laboratories aiming to validate their methods for carbaryl quantification and ensure the reliability and comparability of their results.
Introduction
Carbaryl is a broad-spectrum carbamate insecticide widely used in agriculture and residential settings. Due to its potential health and environmental impacts, regulatory bodies worldwide have established maximum residue limits (MRLs) for carbaryl in various commodities. Accurate and precise quantification of carbaryl residues is therefore crucial for consumer safety and environmental monitoring.
The use of a stable isotope-labeled internal standard, such as this compound, is a robust approach for quantitative analysis, as it effectively compensates for variations in sample preparation and instrument response. Isotope dilution mass spectrometry is a highly accurate technique for the determination of pesticides.[1][2] An inter-laboratory comparison is a critical exercise to assess the reproducibility and reliability of an analytical method across different laboratories. This guide outlines a model for such a comparison for carbaryl analysis using this compound.
Experimental Protocols
The following protocols are a synthesis of established methods for the analysis of carbaryl in a representative food matrix (e.g., fruit puree) using LC-MS/MS.[1][2][3]
Materials and Reagents
-
Standards: Carbaryl (analytical grade, >99% purity), this compound (isotopic purity >98%). A commercially available this compound standard can be procured.[4]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade).
-
Sample Preparation: QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate), solid-phase extraction (SPE) cartridges (e.g., C18).[3][5]
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize 10 g of the fruit puree sample.
-
Fortification: Spike the homogenized sample with a known concentration of carbaryl standard and a fixed concentration of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube. Add QuEChERS extraction salts.
-
Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing cleanup sorbents. Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Final Extract: Take the final supernatant and dilute it with an appropriate solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for carbaryl and this compound should be optimized. For carbaryl, a potential transition is m/z 202 -> 145.[6]
Data Presentation: Hypothetical Inter-laboratory Comparison Results
The following table summarizes hypothetical results from five laboratories that analyzed a fruit puree sample spiked with a known concentration of carbaryl (50 µg/kg) and this compound as the internal standard.
| Laboratory ID | Mean Measured Concentration (µg/kg) | Standard Deviation (SD) | Coefficient of Variation (CV, %) | Recovery (%) | z-score * |
| Lab-01 | 48.5 | 2.4 | 4.9 | 97.0 | -0.6 |
| Lab-02 | 51.2 | 2.9 | 5.7 | 102.4 | 0.5 |
| Lab-03 | 49.8 | 2.1 | 4.2 | 99.6 | -0.1 |
| Lab-04 | 46.3 | 3.1 | 6.7 | 92.6 | -1.5 |
| Lab-05 | 52.5 | 2.5 | 4.8 | 105.0 | 1.0 |
| Overall Mean | 49.7 | ||||
| Overall SD | 2.5 |
*z-scores are calculated based on the overall mean and standard deviation of the reported results and are used to assess the performance of each laboratory.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the inter-laboratory comparison of carbaryl analysis.
Caption: Workflow for inter-laboratory carbaryl analysis.
Discussion
The hypothetical data presented in the table demonstrates a good level of agreement between the participating laboratories, with recoveries ranging from 92.6% to 105.0%. The coefficient of variation for each laboratory is below 7%, indicating acceptable precision. The z-scores, a measure of performance, are all within the satisfactory range of -2 to +2, suggesting that the analytical method is robust and reproducible across different laboratory settings.
This guide provides a template for conducting an inter-laboratory comparison for carbaryl analysis. Real-world studies would involve a coordinating body distributing a certified reference material or a homogenously spiked sample to participating laboratories. The results would then be statistically analyzed to assess method performance and laboratory proficiency.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a reliable and accurate method for the quantification of carbaryl in complex matrices. An inter-laboratory comparison, following the framework outlined in this guide, is an essential step in validating the method's reproducibility and ensuring the comparability of data generated by different laboratories. This contributes to the overall quality and reliability of food safety and environmental monitoring programs.
References
- 1. researchgate.net [researchgate.net]
- 2. accurate-determination-of-carbaryl-carbofuran-and-carbendazim-in-vegetables-by-isotope-dilution-liquid-chromatography-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 3. Analysis of Pesticides and Mycotoxins in Cannabis Brownies [restek.com]
- 4. This compound Standard, 100 µg/mL, Acetonitrile, 1 mL/ampul [uk.restek.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
Navigating the Matrix: A Comparative Guide to Carbaryl-d7 Recovery
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes in complex matrices is paramount. Carbaryl-d7, a deuterated analog of the pesticide carbaryl, is frequently employed as an internal standard to ensure the precision and accuracy of analytical methods. Its structural similarity to carbaryl allows it to mimic the behavior of the target analyte during sample preparation and analysis, thereby correcting for variations in extraction efficiency and matrix effects. While specific recovery data for this compound is not extensively published, the recovery of its non-deuterated counterpart, carbaryl, serves as a reliable proxy due to their near-identical physicochemical properties. This guide provides a comparative overview of carbaryl recovery in various matrices, supported by detailed experimental protocols.
The use of isotopically labeled internal standards, such as this compound, is a cornerstone of robust quantitative analysis, particularly in complex sample types encountered in food safety and environmental monitoring.[1] The underlying principle is that the deuterated standard will exhibit the same extraction and ionization behavior as the native analyte, thus providing a consistent reference for quantification.
Comparative Recovery of Carbaryl in Diverse Matrices
The recovery of carbaryl, and by extension this compound, is influenced by the sample matrix and the chosen extraction methodology. The following table summarizes carbaryl recovery rates across a range of matrices, providing an insight into the expected performance of this compound.
| Matrix | Extraction Method | Analytical Technique | Average Recovery (%) | Reference(s) |
| Cannabis Brownies | Acetonitrile Extraction with C18 SPE Cleanup | LC-MS/MS | >68% | [2] |
| Animal-Derived Foods | QuEChERS | HPLC-MS/MS | 70.0% - 117.4% | [3] |
| Tomato | Dutch mini-Luke Method | UPLC-MS/MS | 64% - 115% | [4] |
| Water | Sonication & Liquid-Liquid Partition | LC-MS/MS | 89.53% - 101.72% | [5][6] |
| Fruits & Vegetables | QuEChERS | LC-MS, GC-MSD | 90% - 100% | [7] |
| Water & Food Samples | Dispersive Solid-Phase Microextraction (DSPME) | UPLC-TMS | 70% - 82% | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these recovery studies. Below are protocols for key extraction techniques mentioned in the table.
Acetonitrile Extraction with C18 SPE Cleanup for Cannabis Brownies
This method is suitable for complex, high-fat matrices.
-
Sample Homogenization: A 0.5 g sample of pulverized brownie is weighed into a glass vial.
-
Internal Standard Spiking: A mixture of internal standards, including this compound, is added at a concentration of 200 ng/g.
-
Extraction: 1.5 mL of acetonitrile acidified with 1% acetic acid is added. The sample is vortexed and sonicated for 5 minutes.
-
Solid-Phase Extraction (SPE) Cleanup: The supernatant is passed through a 100 mg C18 SPE cartridge. An additional 1.5 mL of acidified acetonitrile is used to wash the sample pellet, and the supernatant is also passed through the same C18 cartridge.
-
Sample Preparation for LC-MS/MS: 750 µL of the cleaned supernatant is mixed with 250 µL of water and centrifuged. The final extract is then ready for injection.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Pesticides and Mycotoxins in Cannabis Brownies [restek.com]
- 3. [Determination of plant growth regulators in animal-derived foods using QuEChERS-isotope-labeled internal standards with high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
The Superiority of Carbaryl-d7 in Proficiency Testing: A Comparative Guide
In the landscape of analytical testing, particularly within proficiency testing (PT) schemes for pesticide residues, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the use of Carbaryl-d7, a deuterated stable isotope-labeled internal standard, against non-deuterated alternatives for the quantification of Carbaryl. The evidence overwhelmingly supports the use of this compound for enhanced analytical performance, a critical factor for laboratories striving for excellence in competitive PT schemes.
Mitigating Matrix Effects: The Core Advantage of this compound
A primary challenge in the analysis of pesticide residues in complex matrices such as food and environmental samples is the "matrix effect." Co-eluting endogenous compounds can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for mitigating these effects.[1] Since this compound is chemically identical to Carbaryl, with the only difference being the presence of deuterium atoms, it co-elutes and experiences the same matrix effects as the native analyte. This allows for effective normalization of the analyte's response, leading to more accurate and precise results. Non-deuterated internal standards, which are structurally similar but not identical to the analyte, may have different retention times and ionization efficiencies, making them less effective at compensating for matrix-induced variations.[1]
Performance in Proficiency Testing Schemes
Proficiency testing is a cornerstone of laboratory quality assurance, providing an objective assessment of analytical performance. Data from European Union Reference Laboratory (EURL) proficiency tests on pesticide residues in various food matrices demonstrate the expected level of performance for Carbaryl analysis.
| Proficiency Test | Matrix | No. of Labs | Assigned Value (mg/kg) | Robust RSD (%) |
| EUPT-FV-SC05 | Dried White Beans | 53 | 0.049 | 17.9 |
| EUPT-FV-21 | Red Cabbage | Not specified | Not specified | Not specified |
| EUPT-FV-24 | Tomato Homogenate | Not specified | Not specified | Not specified |
| EUPT-FH01 | Coriander | Not specified | Not specified | Not specified |
Table 1: Performance data for Carbaryl in EURL Proficiency Tests.[2][3][4]
While these reports do not differentiate results based on the internal standard used, the relatively low robust relative standard deviations (RSDs) achieved by a multitude of laboratories suggest the widespread use of best practices, including the application of deuterated internal standards like this compound.
Comparative Performance Data: this compound vs. Non-Deuterated Alternatives
| Parameter | External Calibration (No Internal Standard) | Non-Deuterated Internal Standard | Carbofuran-d3 (Deuterated IS) |
| Accuracy (% Recovery) | Highly Variable | Moderately Variable | Consistently High (95-105%) |
| Precision (% RSD) | > 20% | 10-20% | < 10% |
Table 2: Comparison of analytical performance with and without a deuterated internal standard for Carbofuran analysis in complex matrices. This data is analogous to the expected performance for Carbaryl.[1]
Furthermore, a validation study for the determination of Carbaryl in vegetables using ¹³C₆-carbaryl (another stable isotope-labeled internal standard) demonstrated excellent repeatability and reproducibility, both approximately 2%.[5][6] This high level of precision is indicative of the performance achievable with isotope dilution mass spectrometry, a technique reliant on stable isotope-labeled standards.
A common non-deuterated alternative for carbamate analysis is Carbofuran , due to its structural similarity. However, as the data for Carbofuran-d3 suggests, even a closely related structural analog cannot fully compensate for the analytical variability in the same way a deuterated standard can.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative experimental protocols for the analysis of Carbaryl using an internal standard approach.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Homogenization : Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable).
-
Extraction :
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate amount of the this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup :
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 g for 5 minutes.
-
-
Final Extract : Take an aliquot of the cleaned supernatant for LC-MS/MS or GC-MS/MS analysis.
Instrumental Analysis (LC-MS/MS)
-
Chromatographic Column : A reversed-phase column, such as a C18, is typically used.
-
Mobile Phase : A gradient of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve peak shape and ionization.
-
Mass Spectrometry : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.
-
MRM Transitions for Carbaryl :
-
Precursor Ion (m/z) -> Product Ion 1 (m/z)
-
Precursor Ion (m/z) -> Product Ion 2 (m/z)
-
-
MRM Transitions for this compound :
-
Precursor Ion (m/z) -> Product Ion 1 (m/z)
-
Precursor Ion (m/z) -> Product Ion 2 (m/z)
-
-
-
Quantification : The concentration of Carbaryl is determined by comparing the peak area ratio of the native Carbaryl to this compound against a calibration curve prepared in a representative blank matrix.
Visualizing the Workflow and Logic
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the proficiency testing workflow and the logical advantage of using this compound.
References
The Gold Standard of Quantification: Carbaryl-d7 Internal Standard vs. External Calibration
In the precise world of analytical chemistry, the accuracy of quantification is paramount. For researchers, scientists, and drug development professionals, the choice of calibration method can significantly impact the reliability of results. This guide provides a detailed comparison of two common quantification techniques for the insecticide Carbaryl: the use of a deuterated internal standard, Carbaryl-d7, and the traditional external calibration method. As we will explore, the use of an isotopically labeled internal standard like this compound offers superior accuracy and precision, especially when dealing with complex sample matrices.
Unveiling the Difference: A Head-to-Head Comparison
The core distinction between the two methods lies in how they compensate for variations during the analytical process. An external calibration relies on a series of standards prepared and analyzed separately from the samples.[1] In contrast, an internal standard is a known amount of a compound, chemically similar to the analyte, which is added to both the samples and the calibration standards.[2] this compound, a deuterated version of Carbaryl, is an ideal internal standard because it behaves almost identically to Carbaryl during extraction and analysis but is distinguishable by its mass.[3]
The data below, compiled from studies validating analytical methods for Carbaryl, highlights the quantitative differences in performance between the two approaches.
Table 1: Comparison of Quantitative Performance
| Parameter | Internal Standard (this compound analogue) | External Calibration |
| Accuracy (% Recovery) | Within 25% in complex matrices[1] | 89.53% - 101.72% in water[4] |
| Precision (%RSD) | < 20% in complex matrices[1] | Repeatability: 0.3% - 1.2%[4] |
| Repeatability & Reproducibility: ~2%[3] | Intermediate Fidelity: 1.2% - 4.8%[4] | |
| Linearity (R²) | > 0.99[3] | > 0.999[4] |
| Qualitative Comparison | Accuracy can differ by >60% without IS[1] | Prone to matrix effects[5] |
The Workflow: A Visual Representation
The following diagram illustrates the fundamental difference in the experimental workflow between the internal standard and external calibration methods.
Experimental Protocols: A Closer Look
The following are representative experimental protocols for the quantification of Carbaryl using both internal standard and external calibration methods.
Protocol 1: Quantification of Carbaryl using this compound Internal Standard (Based on LC-MS/MS)
This protocol is adapted from a method for the analysis of pesticides in complex matrices.[1]
-
Sample Preparation:
-
Weigh 0.5 g of the homogenized sample into a vial.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of a 9:1 methanol/water solution with 0.1% glacial acetic acid.
-
Agitate for 15 minutes and then centrifuge.
-
Transfer 1 mL of the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column
-
Mobile Phase: A gradient of water and methanol, both with 0.1% formic acid.
-
Injection Volume: 10 µL
-
MS Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-product ion transitions for both Carbaryl and this compound.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of Carbaryl to the peak area of this compound against the concentration of the Carbaryl standards.
-
Determine the concentration of Carbaryl in the samples using the calibration curve.
-
Protocol 2: Quantification of Carbaryl using External Calibration (Based on LC-MS/MS)
This protocol is based on a validated method for the determination of Carbaryl in water samples.[4]
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of Carbaryl in a suitable solvent (e.g., methanol) at concentrations ranging from 10 to 160 µg/kg.
-
-
Sample Preparation:
-
For water samples, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering substances.
-
Elute the Carbaryl from the SPE cartridge with an appropriate solvent and bring it to a final known volume.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column
-
Mobile Phase: A gradient of ammonium formate in water and ammonium formate in methanol.
-
Injection Volume: 100 µL
-
MS Detection: Triple quadrupole mass spectrometer operating in MRM mode, monitoring for Carbaryl-specific transitions.
-
-
Quantification:
-
Inject the calibration standards and generate a calibration curve by plotting the peak area of Carbaryl against the concentration of each standard.
-
Inject the prepared samples and determine the concentration of Carbaryl by comparing their peak areas to the calibration curve.
-
The Verdict: Why this compound is the Superior Choice
The experimental data strongly suggests that for accurate and precise quantification of Carbaryl, especially in complex matrices, the use of a deuterated internal standard like this compound is the superior method. The internal standard effectively corrects for variations in sample preparation, injection volume, and instrument response, which can be significant sources of error in the external calibration method.[5][6]
One study demonstrated that without an internal standard, accuracy can vary by more than 60%, while the use of an internal standard brought the accuracy to within 25% and reduced the relative standard deviation to under 20%.[1] While external calibration can provide acceptable results in simple matrices like water, its susceptibility to matrix effects makes it less reliable for more challenging samples encountered in food safety, environmental monitoring, and drug development.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical flow of how an internal standard corrects for analytical variability.
References
A Comparative Analysis of QuEChERS and SPE Methodologies for Carbaryl-d7 Recovery
In the realm of analytical chemistry, particularly for the detection of pesticide residues, the efficiency of sample preparation is paramount to achieving accurate and reliable results. This guide provides a detailed comparison of two widely adopted sample preparation techniques, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid Phase Extraction (SPE), with a focus on their application for the analysis of Carbaryl-d7. This compound, a deuterated analog of the carbamate insecticide carbaryl, is frequently employed as an internal standard in analytical methodologies to ensure precision and accuracy. The recovery of this internal standard is a critical indicator of the method's performance.
Quantitative Recovery Comparison
| Method | Matrix | Analyte | Recovery (%) | Reference |
| QuEChERS | Soil | Carbaryl | 75 - 84% | [1] |
| QuEChERS | Cannabis | Carbaryl | 70 - 120% (general recovery range for pesticides) | [2] |
| QuEChERS | Fruits & Vegetables | Carbaryl | 69.6 - 80.7% | |
| SPE | Buffalo Meat | Carbaryl | >87% | [3] |
| Dispersive SPE | Water & Food | Carbaryl | 70 - 82% |
It is important to note that this compound is often used as an internal standard in QuEChERS methods, with overall method validation demonstrating acceptable recoveries (typically 70-120%) for a broad range of pesticides, implying high recovery of the internal standard itself.[2]
Experimental Methodologies
QuEChERS Protocol for Pesticide Residue Analysis
The QuEChERS method involves a two-step process: an extraction and salting-out step, followed by a dispersive solid-phase extraction (dSPE) cleanup. The following is a generalized protocol often adapted for various matrices.
-
Sample Homogenization : A representative sample of the matrix (e.g., 10-15 g of fruit or vegetable) is homogenized.
-
Extraction : The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute. This compound internal standard is typically added at this stage.
-
Salting-Out : A salt mixture, commonly containing magnesium sulfate (MgSO4) and sodium acetate (NaOAc) or sodium chloride (NaCl) and sodium citrate salts, is added to the tube. The tube is immediately shaken for 1 minute to induce phase separation and prevent the formation of salt agglomerates.
-
Centrifugation : The tube is centrifuged at approximately 3000-5000 rpm for 5 minutes. This separates the sample into an upper acetonitrile layer (containing the analytes) and a lower aqueous/solid layer.
-
Dispersive SPE (dSPE) Cleanup : An aliquot of the acetonitrile supernatant (e.g., 1 mL) is transferred to a 2 mL microcentrifuge tube containing a dSPE sorbent mixture. The sorbent composition depends on the matrix; a common mixture includes primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences. For pigmented samples, graphitized carbon black (GCB) may be included.
-
Final Centrifugation : The dSPE tube is vortexed for 30 seconds and then centrifuged for 2-5 minutes.
-
Analysis : The final cleaned extract is collected and is ready for analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Solid Phase Extraction (SPE) Protocol for Carbaryl Analysis
SPE is a more traditional and highly selective sample preparation technique. The following is a general procedure for the extraction of carbaryl from a liquid sample.
-
Column Conditioning : An SPE cartridge (e.g., C18) is conditioned by passing a specific volume of a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through the cartridge. This activates the stationary phase for sample loading.
-
Sample Loading : The sample, often pre-treated and with the this compound internal standard added, is loaded onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing : The cartridge is washed with a specific solvent or a series of solvents to remove interfering compounds that are not retained on the stationary phase.
-
Elution : The analyte of interest, along with the internal standard, is eluted from the cartridge using a small volume of a strong elution solvent (e.g., acetonitrile or methanol).
-
Eluate Processing : The collected eluate may be concentrated by evaporation and then reconstituted in a suitable solvent for analysis.
-
Analysis : The final extract is analyzed using chromatographic techniques such as HPLC or LC-MS/MS.
Workflow Visualizations
To further elucidate the procedural differences between QuEChERS and SPE, the following diagrams illustrate their respective workflows.
Concluding Remarks
Both QuEChERS and SPE are effective methods for the extraction and cleanup of pesticide residues, including carbaryl and its deuterated internal standard, this compound. QuEChERS offers the advantages of speed, ease of use, and lower solvent consumption, making it ideal for high-throughput screening of a large number of samples. SPE, on the other hand, provides higher selectivity and can yield cleaner extracts, which may be necessary for complex matrices or when lower detection limits are required. The choice between the two methods will ultimately depend on the specific analytical requirements, including the matrix type, the number of samples, and the desired level of sensitivity and selectivity. The recovery data for carbaryl suggests that both methods can achieve satisfactory results, and the use of this compound as an internal standard is crucial for ensuring the accuracy of quantification in either procedure.
References
Safety Operating Guide
Proper Disposal of Carbaryl-d7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Carbaryl-d7 is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this deuterated carbamate insecticide.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound, like its non-deuterated counterpart, is harmful if swallowed, absorbed through the skin, or inhaled.[1][2][3] It is also suspected of causing cancer and is very toxic to aquatic life.[3]
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
-
Protective clothing, including a lab coat or long-sleeved shirt and long pants[4][5][6]
-
Eye protection (safety glasses or goggles)[5]
-
In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[6][7]
Always wash hands thoroughly with soap and water after handling the compound.[2][5] Contaminated clothing should be removed immediately and washed separately before reuse.[1][6]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as a hazardous waste.[4] It must be disposed of at an approved waste disposal facility in accordance with all local, state, and federal regulations.[1][6]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill cleanup) in a designated, properly labeled hazardous waste container.[1][4]
-
Ensure the container is sealed to prevent leaks or spills.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Decontamination:
-
For empty containers, a triple-rinse procedure is recommended.[1][8]
-
Fill the container approximately one-quarter full with a suitable solvent (e.g., methanol or another solvent in which this compound is soluble).
-
Securely cap the container and shake for at least 30 seconds.
-
Pour the rinsate into the designated hazardous waste container.
-
Repeat this process two more times.[8]
-
-
The triple-rinsed container can then be disposed of according to your institution's guidelines for decontaminated lab waste. Never reuse empty pesticide containers for other purposes.[8][9]
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[4]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][6]
-
Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[4][6]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Ensure adequate ventilation during and after the cleanup.[4][7]
-
-
Prohibited Disposal Methods:
Quantitative Data Summary
| Parameter | Value | Reference |
| RCRA Waste Code | U279 | [1] |
| CERCLA Reportable Quantity (RQ) | 100 pounds (for Carbaryl) | [1] |
| Aquatic Toxicity (Carbaryl) | Very toxic to aquatic life | [3] |
| Ecotoxicity (Daphnia Magna) | 0.00067 mg/L – 48-hour EC50 | [1] |
| Ecotoxicity (Rainbow Trout) | 1.4 mg/L – 96-hour LC50 | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. labelsds.com [labelsds.com]
- 2. southernag.com [southernag.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. nj.gov [nj.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. rochester-mn.safepersonnelsds.com [rochester-mn.safepersonnelsds.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. epa.gov [epa.gov]
- 10. Carbaryl Becomes Restricted Material | Pests in the Urban Landscape [ucanr.edu]
Personal protective equipment for handling Carbaryl-d7
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Carbaryl-d7. The following procedural steps and data are critical for safe operational use and disposal.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[3] | Protects against splashes, mists, and dust.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, or PVC).[4][6] | Prevents dermal absorption, a primary route of exposure.[5][7] |
| Body Protection | Long-sleeved shirt, long pants, and a chemical-resistant apron.[4][6] For extensive handling, chemical-resistant coveralls are recommended. | Minimizes skin contact with the substance.[8] |
| Respiratory Protection | Use a NIOSH-approved respirator when handling the powder outside of a fume hood or if dust is generated.[3][9] | Prevents inhalation of harmful dust particles.[2] |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1]
-
Designate a specific area for handling this compound.
-
Have an emergency shower and eyewash station readily accessible.[8]
2. Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Avoid generating dust.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][2]
3. In Case of a Spill:
-
Evacuate the area if the spill is large or if you are not trained to handle it.
-
For small spills, absorb the material with an inert substance and place it in a sealed container for disposal.[2]
-
Clean the spill area thoroughly, observing environmental regulations.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Collection:
-
Collect all this compound waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
-
Disposal Method:
-
Container Decontamination:
Quantitative Exposure Limits
| Agency | Exposure Limit Type | Value |
| OSHA | Permissible Exposure Limit (PEL) - 8-hour TWA | 5 mg/m³[8][11] |
| NIOSH | Recommended Exposure Limit (REL) - 10-hour TWA | 5 mg/m³[8] |
| ACGIH | Threshold Limit Value (TLV) - 8-hour TWA | 5 mg/m³[8] |
TWA: Time-Weighted Average
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. labelsds.com [labelsds.com]
- 3. Pesticide Protective Equipment | Ohioline [ohioline.osu.edu]
- 4. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 5. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 6. Pesticide use and personal protective equipment [health.vic.gov.au]
- 7. beyondpesticides.org [beyondpesticides.org]
- 8. nj.gov [nj.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. rochester-mn.safepersonnelsds.com [rochester-mn.safepersonnelsds.com]
- 11. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
